molecular formula C24H33N5O4S B11938498 (S,R,S)-Ahpc-C1-NH2

(S,R,S)-Ahpc-C1-NH2

货号: B11938498
分子量: 487.6 g/mol
InChI 键: JCICRLSKTBKTGL-LVCYWYKZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,R,S)-Ahpc-C1-NH2 is a useful research compound. Its molecular formula is C24H33N5O4S and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C24H33N5O4S

分子量

487.6 g/mol

IUPAC 名称

(2S,4R)-1-[(2S)-2-[(2-aminoacetyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H33N5O4S/c1-14-20(34-13-27-14)16-7-5-15(6-8-16)11-26-22(32)18-9-17(30)12-29(18)23(33)21(24(2,3)4)28-19(31)10-25/h5-8,13,17-18,21,30H,9-12,25H2,1-4H3,(H,26,32)(H,28,31)/t17-,18+,21-/m1/s1

InChI 键

JCICRLSKTBKTGL-LVCYWYKZSA-N

手性 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN)O

规范 SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN)O

产品来源

United States

Foundational & Exploratory

Unveiling the Functional Core: A Technical Guide to the Mechanism of Action of (S,R,S)-Ahpc-C1-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of (S,R,S)-Ahpc-C1-NH2, a pivotal component in the landscape of targeted protein degradation. As a synthesized E3 ligase ligand-linker conjugate, this compound serves as a foundational building block for the creation of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This document details its role in hijacking the ubiquitin-proteasome system to achieve selective degradation of target proteins.

Core Concept: A VHL-Recruiting Moiety for PROTAC Synthesis

This compound is a chemical entity that incorporates the (S,R,S)-AHPC based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tethered to a C1 linker terminating in a primary amine.[1][2][3][4] Its primary function is not to act as a standalone therapeutic but to serve as a versatile precursor for the synthesis of PROTACs. The terminal amine group provides a reactive handle for conjugation with a ligand specific to a protein of interest (POI), thereby generating a heterobifunctional PROTAC molecule.

The fundamental mechanism of action of any PROTAC synthesized from this compound is to induce the selective degradation of a target protein through the ubiquitin-proteasome system.[1] This is achieved by forming a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.

The PROTAC-Mediated Protein Degradation Pathway

The canonical mechanism of action for a PROTAC incorporating the (S,R,S)-Ahpc moiety follows a catalytic cycle, as illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-Ahpc-C1-Target Ligand (PROTAC) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds to POI & VHL VHL VHL E3 Ligase Complex VHL->Ternary POI Protein of Interest (POI) POI->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination (E1-E2-E3 Cascade) Ub Ubiquitin Ub->Ternary Ub_POI->PROTAC PROTAC Release (Catalytic Cycle) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Targeting Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc.

The process unfolds in several key steps:

  • Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase complex within the cell. This brings the POI into close proximity with the E3 ligase machinery.

  • Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and proteolytically degrades the POI into small peptides.

  • PROTAC Recycling: The PROTAC is not consumed in this process and is released upon degradation of the POI, allowing it to engage in further catalytic cycles of POI degradation.

Quantitative Analysis of PROTAC Activity

While specific quantitative data for a PROTAC derived from the this compound linker is not publicly available, the following table summarizes typical quantitative metrics used to evaluate the efficacy of related VHL-recruiting PROTACs. These values are presented for illustrative purposes to provide context for the expected performance of such molecules.

MetricDescriptionTypical Range
DC₅₀ The concentration of the PROTAC required to degrade 50% of the target protein.pM to µM
Dₘₐₓ The maximum percentage of protein degradation achievable with the PROTAC.>80%
t₁/₂ The time required for the PROTAC to induce 50% degradation of the target protein.Minutes to Hours

Experimental Protocols

The characterization of a novel PROTAC synthesized from this compound would involve a series of established experimental protocols to confirm its mechanism of action and quantify its efficacy.

General Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a newly synthesized PROTAC.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (this compound + POI Ligand) InVitro_Binding In Vitro Binding Assays (e.g., SPR, ITC, TR-FRET) Synthesis->InVitro_Binding Degradation_Assay Cellular Degradation Assays (e.g., Western Blot, In-Cell Western) InVitro_Binding->Degradation_Assay Dose_Response Dose-Response & Time-Course (Determine DC50, Dmax, t1/2) Degradation_Assay->Dose_Response Selectivity Selectivity Profiling (Proteomics-based, e.g., TMT-MS) Dose_Response->Selectivity MoA_Validation Mechanism of Action Validation (Proteasome/Ubiquitination Inhibitors) Selectivity->MoA_Validation

Figure 2: A representative experimental workflow for PROTAC characterization.

Key Experimental Methodologies
  • Synthesis and Conjugation: The initial step involves the chemical conjugation of a ligand for the protein of interest to the terminal amine of this compound. Standard amine coupling chemistries are typically employed.

  • Ternary Complex Formation Assays (e.g., TR-FRET):

    • Objective: To demonstrate the PROTAC-induced formation of the POI-PROTAC-VHL ternary complex.

    • Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be employed. This involves labeling the POI and the VHL E3 ligase with a donor and acceptor fluorophore pair, respectively. In the presence of the PROTAC, the formation of the ternary complex brings the fluorophores into proximity, resulting in a FRET signal that is proportional to the extent of complex formation.

  • Cellular Protein Degradation Assays (e.g., Western Blot):

    • Objective: To quantify the degradation of the target protein in a cellular context.

    • Methodology:

      • Culture cells of interest to an appropriate confluency.

      • Treat the cells with varying concentrations of the PROTAC for a specified duration.

      • Lyse the cells and quantify the total protein concentration.

      • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a primary antibody specific to the POI and a loading control protein.

      • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

      • Visualize and quantify the protein bands to determine the extent of degradation relative to a vehicle-treated control.

  • Mechanism of Action Validation:

    • Objective: To confirm that the observed protein degradation is dependent on the ubiquitin-proteasome system.

    • Methodology: Pre-treat cells with a proteasome inhibitor (e.g., MG132) or an inhibitor of ubiquitination (e.g., MLN4924) prior to the addition of the PROTAC. A rescue of protein degradation in the presence of these inhibitors confirms the intended mechanism of action.

Conclusion

This compound is a key enabling molecule in the field of targeted protein degradation. Its inherent ability to recruit the VHL E3 ligase makes it a valuable and versatile starting point for the development of novel PROTACs against a wide array of protein targets. Understanding its core mechanism of action is fundamental for the rational design and successful implementation of this powerful therapeutic modality. The experimental framework outlined herein provides a robust approach for the validation and characterization of new PROTACs derived from this important chemical entity.

References

(S,R,S)-Ahpc-C1-NH2 as a VHL Ligand for PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design. A key component for engaging VHL is the VHL ligand. This technical guide provides an in-depth overview of (S,R,S)-Ahpc-C1-NH2, a derivative of the potent VHL ligand (S,R,S)-AHPC (also known as VH032-NH2), and its application in the development of VHL-recruiting PROTACs.[1][2][3][4]

Mechanism of Action: The Role of this compound in PROTACs

This compound serves as the VHL-binding moiety in a PROTAC. Its high affinity and specificity for the VHL E3 ligase complex are critical for the formation of a stable ternary complex, which also includes the target protein bound to the other end of the PROTAC. The formation of this ternary complex is the pivotal event that initiates the targeted protein degradation cascade. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Below is a diagram illustrating the general signaling pathway of a VHL-based PROTAC utilizing a ligand derived from the (S,R,S)-AHPC scaffold.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound -based PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Target Protein (POI) PROTAC->POI Binds Ternary_Complex VHL : PROTAC : POI Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->Ub Recruits & Catalyzes Ubiquitination

PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein in a cellular context. Below is a summary of the quantitative data for GMB-475, a PROTAC that utilizes a VHL ligand derived from the (S,R,S)-AHPC scaffold to target the BCR-ABL1 kinase.[5]

Table 1: Quantitative Biological Data for GMB-475

ParameterValueCell LineConditionsReference
DC50 340 nMK56218 h treatment
Dmax 95%K56218 h treatment
IC50 (Cell Proliferation) ~1 µMK56272 h treatment
IC50 (Cell Proliferation) 1.11 µMBa/F3 (BCR-ABL1 transformed)72 h treatment

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to assess their binding, degradation efficacy, and cellular activity. The following are detailed methodologies for essential experiments.

Synthesis of a PROTAC using this compound

General Workflow for PROTAC Synthesis:

PROTAC_Synthesis_Workflow Start This compound (VHL Ligand) Intermediate VHL Ligand-Linker Intermediate Start->Intermediate Amide Coupling Linker Bifunctional Linker (e.g., with NHS ester and alkyne) Linker->Intermediate POI_Ligand POI Ligand (with azide) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Intermediate->Final_PROTAC Click Chemistry (CuAAC) Purification Purification (e.g., HPLC) Final_PROTAC->Purification

General workflow for PROTAC synthesis.

Step 1: Linker Attachment to this compound

  • Dissolve this compound and a bifunctional linker (e.g., one containing an NHS ester and an alkyne group) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is worked up by extraction and the crude product is purified by column chromatography to yield the VHL ligand-linker intermediate.

Step 2: Conjugation to the Target Protein Ligand

  • Dissolve the VHL ligand-linker intermediate and the target protein ligand (functionalized with a complementary group, e.g., an azide) in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Add the copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, along with a copper-stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA).

  • Stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

  • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot for Protein Degradation

Western blotting is a fundamental technique to quantify the extent of target protein degradation induced by a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified duration (e.g., 18 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a powerful biophysical technique used to measure the binding affinity and kinetics of a PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.

General Workflow for SPR Analysis:

SPR_Workflow Immobilization Immobilize VHL on Sensor Chip Binary_Binding Inject PROTAC (Analyte) Measure Binary Binding (Kd) Immobilization->Binary_Binding Ternary_Binding Inject PROTAC + POI (Analytes) Measure Ternary Complex Formation Immobilization->Ternary_Binding Data_Analysis Data Analysis (k_on, k_off, Kd) Binary_Binding->Data_Analysis Ternary_Binding->Data_Analysis

Workflow for SPR analysis of PROTAC binding.

Protocol Outline:

  • Immobilization: Covalently immobilize the purified VHL E3 ligase complex onto a sensor chip surface.

  • Binary Binding Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL surface to measure the binary interaction between the PROTAC and VHL.

    • Regenerate the sensor surface between injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

  • Ternary Complex Analysis:

    • Pre-incubate a fixed concentration of the PROTAC with a series of concentrations of the target protein.

    • Inject these mixtures over the immobilized VHL surface to measure the formation of the ternary complex.

    • Analyze the data to determine the kinetics and affinity of ternary complex formation.

  • Data Analysis: Analyze the sensorgram data to calculate the kinetic and affinity constants for both binary and ternary interactions. This can also be used to determine the cooperativity of ternary complex formation.

Cell Viability Assay

Cell viability assays are performed to assess the cytotoxic effects of the PROTAC on cancer cells.

Protocol using a Luminescent-Based Assay (e.g., CellTiter-Glo®):

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a suitable density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Assay:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add the reagent to each well and mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate-reading luminometer.

  • Analysis:

    • Subtract the background luminescence from all measurements.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Generate a dose-response curve and determine the IC50 value.

Conclusion

This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its chemical structure provides a convenient point of attachment for linkers, enabling the synthesis of a diverse range of PROTAC molecules. The successful development of PROTACs like GMB-475, which utilizes a VHL ligand based on the (S,R,S)-AHPC scaffold, demonstrates the potential of this approach for targeting challenging disease-related proteins like BCR-ABL1. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of novel PROTACs based on this versatile VHL ligand. As the field of targeted protein degradation continues to expand, the use of well-characterized E3 ligase ligands such as this compound will be instrumental in the development of the next generation of PROTAC-based therapeutics.

References

(S,R,S)-Ahpc-C1-NH2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: (S,R,S)-Ahpc-C1-NH2 is a synthetic ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the (S,R,S)-AHPC (amino-hydroxy-phenyl-carboxamide) moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short, single-carbon (C1) amine linker. As a fundamental building block in PROTAC design, this compound enables the recruitment of the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the structure, properties, and application of this compound for researchers, scientists, and drug development professionals.

Structure and Properties

This compound is a complex molecule with a specific stereochemistry that is critical for its binding affinity to the VHL E3 ligase. The core structure is based on a hydroxylated proline derivative.

IUPAC Name: (2S,4R)-1-((S)-2-(2-aminoacetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available data for the parent VHL ligand, (S,R,S)-AHPC, which provides a reasonable approximation for the properties of its short-linker derivatives.

PropertyValueSource
Molecular Formula C22H30N4O3SMedChemExpress
Molecular Weight 430.57 g/mol MedChemExpress
Appearance SolidMedChemExpress
Solubility DMSO: ≥ 43 mg/mL (≥ 99.87 mM)MedChemExpress
Ethanol: < 1 mg/mL (insoluble)MedChemExpress
Water: < 1 mg/mL (insoluble)MedChemExpress
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 monthsMedChemExpress

Role in PROTAC Technology and Signaling Pathway

This compound is a key component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ligase, while the terminal amine of the C1 linker provides a point of attachment for a ligand that binds to the protein of interest.

The general mechanism of action for a PROTAC utilizing a VHL ligand like this compound is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule is released and can participate in further rounds of degradation.

dot

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-Ahpc-C1-Target Ligand) TernaryComplex Target Protein-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein of Interest TargetProtein->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Recruited by PROTAC TernaryComplex->PROTAC Releases TernaryComplex->VHL PolyUbTarget Poly-ubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates & Transfers Ub UbE2 Ubiquitin-Charged E2 E2->UbE2 Ub Ubiquitin Ub->E1 UbE2->TernaryComplex Recruited Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognized by DegradedProtein Degraded Protein (Amino Acids) Proteasome->DegradedProtein Degrades

Caption: The PROTAC signaling pathway illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.

Experimental Protocols

General Synthesis of the (S,R,S)-AHPC Core

The synthesis of the (S,R,S)-AHPC core typically involves the coupling of three key fragments:

  • (S)-tert-leucine derivative

  • (2S,4R)-4-hydroxyproline derivative

  • A 4-(4-methylthiazol-5-yl)benzylamine derivative

A representative, though not exhaustive, synthetic workflow is outlined below.

dot

Synthesis_Workflow General Synthesis Workflow for (S,R,S)-AHPC Derivatives Start1 Boc-(S)-tert-leucine Intermediate1 Coupling of Start1 and Start2 Start1->Intermediate1 Start2 (2S,4R)-4-hydroxyproline methyl ester Start2->Intermediate1 Start3 4-(4-methylthiazol-5-yl) benzylamine Intermediate3 Amide coupling with Start3 Start3->Intermediate3 Intermediate2 Saponification Intermediate1->Intermediate2 Intermediate2->Intermediate3 Deprotection Boc Deprotection Intermediate3->Deprotection Final_AHPC (S,R,S)-AHPC Deprotection->Final_AHPC Coupling_Linker Amide coupling Final_AHPC->Coupling_Linker Linker Boc-glycine (for C1-NH2 linker) Linker->Coupling_Linker Final_Product (S,R,S)-Ahpc-C1-NH-Boc Coupling_Linker->Final_Product Final_Deprotection Boc Deprotection Final_Product->Final_Deprotection Final_NH2 This compound Final_Deprotection->Final_NH2

Caption: A generalized workflow for the synthesis of (S,R,S)-AHPC and its subsequent functionalization with a C1-amine linker.

Disclaimer: This is a generalized protocol. Specific reagents, reaction conditions, and purification methods would need to be optimized.

Characterization

The structural confirmation of this compound would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the chemical structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.

Applications in Drug Discovery and Development

This compound serves as a critical starting material for the synthesis of PROTACs targeting a wide range of proteins implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The short C1 linker can be advantageous in cases where a more rigid and constrained ternary complex is desired for optimal protein degradation.

Researchers can utilize this compound in the following applications:

  • PROTAC Library Synthesis: The terminal amine allows for the straightforward conjugation to a variety of target protein ligands containing a carboxylic acid or other suitable functional group, enabling the rapid generation of a library of PROTACs for screening.

  • Structure-Activity Relationship (SAR) Studies: By systematically varying the target protein ligand while keeping the this compound moiety constant, researchers can perform SAR studies to optimize the potency and selectivity of their PROTACs.

  • Target Validation: The synthesis of a PROTAC using this compound can be a powerful tool to validate the therapeutic potential of a target protein by observing the phenotypic effects of its degradation.

Conclusion

This compound is a valuable chemical tool for the development of VHL-based PROTACs. Its well-defined structure and reactive handle for conjugation make it an essential building block for researchers aiming to harness the power of targeted protein degradation. While specific experimental data for this particular linker derivative is limited in the public domain, the extensive knowledge of the parent (S,R,S)-AHPC ligand provides a strong foundation for its application in drug discovery and development. As the field of targeted protein degradation continues to evolve, the demand for well-characterized and readily available ligand-linker conjugates like this compound is expected to grow.

(S,R,S)-Ahpc-C1-NH2: A Technical Guide to a Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C1-NH2 is a synthetic chemical compound that serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC core, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short C1 alkyl linker with a terminal amine group[1][2][3][4]. This bifunctional molecule is not a therapeutic agent in itself but rather a versatile building block for the synthesis of PROTACs, a novel class of drugs designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal system. This guide provides an in-depth overview of the discovery, development, and application of this compound in the field of targeted protein degradation.

Discovery and Development of the (S,R,S)-AHPC VHL Ligand

The development of the (S,R,S)-AHPC core, also known as VH032, emerged from structure-based design efforts aimed at creating small molecule ligands that mimic the binding of the hypoxia-inducible factor-1α (HIF-1α) protein to VHL[5]. Under normal oxygen conditions, HIF-1α is hydroxylated on a proline residue, which allows it to be recognized and bound by VHL, leading to its ubiquitination and subsequent degradation by the proteasome. By mimicking this interaction, researchers developed potent VHL ligands.

The (S,R,S)-AHPC scaffold was optimized from earlier generation compounds to achieve high binding affinity and specificity for VHL. The stereochemistry of the molecule is critical for its activity. The development of these ligands was a significant breakthrough, as it provided a crucial "handle" to recruit the VHL E3 ligase for the targeted degradation of other proteins via the PROTAC technology.

Quantitative Data: Binding Affinities of VHL Ligands

The binding affinity of the VHL ligand to the VHL E3 ligase is a critical parameter for the efficacy of a PROTAC. While the specific binding affinity for this compound is not extensively reported in the public domain, the affinity of its core, VH032, and other derivatives has been characterized.

Compound/LigandBinding Affinity (Kd or Ki)Assay MethodReference
VH032 (core of (S,R,S)-AHPC)185 nM (Kd)Not Specified
BODIPY FL VH0323.01 nM (Kd)Time-Resolved Fluorescence Resonance Energy-Transfer (TR-FRET)
MZ1 (PROTAC containing VH032)6.3 nM (Ki)TR-FRET
VH032 amine5.7 µM (Ki)TR-FRET
VH29880 nM (Kd)Fluorescence Polarization (FP)
VH29818.9 nM (Ki)TR-FRET

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound functions as the VHL-recruiting moiety within a PROTAC. A PROTAC is a heterobifunctional molecule with three components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase (in this case, (S,R,S)-AHPC), and a linker that connects the two. The mechanism of action involves the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively eliminating the target protein from the cell.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc-C1-Target Ligand) POI_bound POI PROTAC->POI_bound Binds VHL_bound VHL PROTAC->VHL_bound Binds POI Target Protein (POI) VHL VHL E3 Ligase PROTAC_bound PROTAC POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Targeting VHL_bound->PROTAC_bound VHL_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->VHL_bound Recruited Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Synthesis of a PROTAC using this compound via Amide Bond Formation

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized ligand of a target protein. The specific reaction conditions may need to be optimized based on the properties of the target protein ligand.

Materials and Reagents:

  • This compound hydrochloride

  • Target protein ligand with a carboxylic acid functional group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Thin Layer Chromatography (TLC) plates

  • Liquid Chromatography-Mass Spectrometry (LC-MS) instrumentation

  • Flash column chromatography system or preparative HPLC

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxylic acid-functionalized target protein ligand (1.0 equivalent) in anhydrous DMF to a concentration of approximately 0.1 M.

    • In a separate vial, dissolve this compound hydrochloride (1.1 equivalents) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 5-10 minutes.

    • Prepare a fresh solution of HATU (1.2 equivalents) in anhydrous DMF.

  • Carboxylic Acid Activation:

    • To the solution of the target protein ligand, add DIPEA (3.0 equivalents).

    • Slowly add the HATU solution to the mixture while stirring.

    • Allow the activation to proceed for 15-20 minutes at room temperature.

  • Amide Coupling Reaction:

    • Add the solution of this compound to the activated carboxylic acid mixture.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., 5-10% methanol in dichloromethane) or by LC-MS to confirm the formation of the desired product.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR.

PROTAC_Synthesis_Workflow start Start reagent_prep 1. Reagent Preparation - Dissolve Target Ligand-COOH in DMF - Dissolve this compound in DMF - Prepare HATU solution start->reagent_prep activation 2. Carboxylic Acid Activation - Add DIPEA to Target Ligand - Add HATU solution - Stir for 15-20 min reagent_prep->activation coupling 3. Amide Coupling - Add this compound solution - Stir for 4-12 hours activation->coupling monitoring 4. Reaction Monitoring - TLC or LC-MS coupling->monitoring workup 5. Work-up - Quench with water - Extract with Ethyl Acetate - Wash with Brine - Dry and Concentrate monitoring->workup Reaction Complete purification 6. Purification - Flash Chromatography or Prep-HPLC workup->purification characterization 7. Characterization - LC-MS, NMR purification->characterization end End characterization->end

Experimental workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and widely used chemical tool in the rapidly advancing field of targeted protein degradation. Its high affinity and specificity for the VHL E3 ligase, combined with a versatile linker attachment point, make it an essential component for the rational design and synthesis of novel PROTAC degraders. This guide provides a foundational understanding of its discovery, mechanism of action, and practical application, intended to support researchers and drug developers in their efforts to create next-generation therapeutics.

References

The Stereochemistry and Application of (S,R,S)-Ahpc-C1-NH2 in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (S,R,S)-Ahpc-C1-NH2, a synthetic ligand-linker conjugate crucial in the field of targeted protein degradation. This molecule incorporates the (S,R,S)-Ahpc scaffold, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a one-carbon amine linker. This configuration makes it a valuable building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document details the stereochemical importance of the Ahpc core, presents quantitative data on related analogs, outlines relevant experimental protocols, and visualizes its mechanism of action within the ubiquitin-proteasome system.

Introduction to this compound

This compound is a key chemical tool in the development of PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery.[1][2][3][4] PROTACs are bifunctional molecules comprising two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1]

The (S,R,S)-Ahpc moiety serves as the E3 ligase-recruiting ligand, specifically targeting the VHL protein. The defined (S,R,S) stereochemistry is critical for high-affinity binding to the VHL substrate recognition subunit. The "-C1-NH2" component is a short linker terminating in a primary amine, which serves as a versatile chemical handle for conjugation to a POI ligand, completing the PROTAC structure.

The Role in PROTAC-Mediated Degradation

The primary function of this compound, once incorporated into a PROTAC, is to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process of targeted protein degradation offers a powerful alternative to traditional inhibition, with the potential for improved potency and selectivity.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC (S,R,S)-Ahpc-Linker-POI_Ligand Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Poly-Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin (from E1/E2) Ub->Ternary

Caption: PROTAC Mechanism of Action.

Physicochemical and Biological Data

While specific quantitative data for the this compound variant is not extensively published, data from highly similar analogs, including the parent VHL ligand and derivatives with different linkers, provide valuable insights.

Table 1: Properties of (S,R,S)-Ahpc Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature
(S,R,S)-AHPC1448297-52-6C22H30N4O3S430.56Core VHL Ligand
(S,R,S)-AHPC monohydrochloride1448189-80-7C22H31ClN4O3S467.02Hydrochloride salt of core ligand
(S,R,S)-AHPC-C6-NH22306389-03-5C29H43N5O4S557.756-carbon alkyl amine linker
(S,R,S)-AHPC-C10-NH2 dihydrochloride2341796-75-4C33H53Cl2N5O3S674.7810-carbon alkyl amine linker

Table 2: Biological Activity of a Functionalized AHPC Analog

CompoundTargetCell LineDC50DmaxAssay Duration
AHPC(Me)-C6-NH2FBXO22Jurkat77 nM99%5 hours
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

The following sections describe generalized methodologies relevant to the synthesis and application of Ahpc-based PROTAC building blocks. These protocols are derived from published procedures for similar compounds and should be adapted and optimized for specific research applications.

General Synthesis of an Amide-Linked PROTAC

This protocol outlines the coupling of an amine-functionalized linker, such as this compound, to a carboxylic acid group on a target protein ligand.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process Ahpc_NH2 This compound Reaction Stir Mixture Ahpc_NH2->Reaction Ligand_COOH POI-Ligand-COOH Ligand_COOH->Reaction Coupling HATU (2 equiv.) Triethylamine (6 equiv.) Coupling->Reaction Solvent DMF, 25°C, 1h Solvent->Reaction Workup Dilute (EtOAc) Wash (Brine) Reaction->Workup Dry Dry (Na2SO4) Filter & Evaporate Workup->Dry Purify Flash Silica Chromatography Dry->Purify Product Final PROTAC Purify->Product

Caption: General PROTAC Synthesis Workflow.

Procedure:

  • Activation: To a solution of the target protein ligand containing a carboxylic acid (1 equivalent) in N,N-dimethylformamide (DMF), add a coupling reagent such as HATU (2 equivalents).

  • Coupling: Add this compound (1.1 equivalents) to the mixture, followed by the addition of a non-nucleophilic base like triethylamine (6 equivalents).

  • Reaction: Stir the reaction mixture at room temperature (approx. 25°C) for 1-2 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final PROTAC.

Stock Solution Preparation for In Vitro Assays

Accurate preparation of stock solutions is critical for reproducible biological data.

Procedure for a 10 mM Stock in DMSO:

  • Calculate the mass of this compound (or its derivative) required for the desired volume of a 10 mM solution. For example, for 1 mL of a 10 mM stock of (S,R,S)-AHPC-C6-NH2 (MW = 557.75), 5.58 mg would be required.

  • Weigh the solid compound into a sterile microcentrifuge tube.

  • Add the calculated volume of newly opened, anhydrous DMSO.

  • Facilitate dissolution by vortexing and, if necessary, using an ultrasonic bath.

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Conclusion

This compound represents a refined chemical tool for researchers in drug discovery, providing a validated, high-affinity VHL ligand with a versatile linker for the construction of PROTACs. The defined stereochemistry of the Ahpc core is paramount for its biological function. The methodologies and data presented herein serve as a comprehensive resource for the effective utilization of this and related compounds in the pursuit of novel therapeutics based on targeted protein degradation. As the field of PROTACs continues to expand, the strategic use of well-characterized building blocks like this compound will be essential for accelerating the development of next-generation medicines.

References

(S,R,S)-Ahpc-C1-NH2: A Technical Guide to Inducing Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of (S,R,S)-Ahpc-C1-NH2 as a foundational component for inducing protein ubiquitination through the design of Proteolysis-Targeting Chimeras (PROTACs). We delve into the core mechanism, provide detailed experimental protocols, and present quantitative data from successful PROTACs utilizing the (S,R,S)-AHPC scaffold.

Introduction to this compound and PROTAC Technology

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the potent (S,R,S)-AHPC-based ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, appended with a short, single-carbon linker terminating in an amine group (-NH2). This amine functionality serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI).

The primary application of this compound is in the construction of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins. By simultaneously binding to the target protein and an E3 ligase, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Mechanism of Action: The PROTAC-Induced Ubiquitination Pathway

PROTACs assembled using the this compound scaffold operate through a catalytic mechanism to induce the degradation of a target protein. The process can be summarized in the following key steps:

  • Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, brings the target protein and the VHL E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.

  • Polyubiquitination: The process is repeated to form a polyubiquitin chain on the target protein.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

  • PROTAC Recycling: The PROTAC is then released and can engage another target protein and E3 ligase molecule, acting catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC (S,R,S)-Ahpc-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ub Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Data of (S,R,S)-AHPC-Based PROTACs

While specific data for PROTACs constructed directly with the -C1-NH2 linker is not yet widely published, the efficacy of the core (S,R,S)-AHPC VHL ligand is well-documented. Below is a summary of quantitative data from highly effective PROTACs that utilize this scaffold.

PROTAC NameTarget ProteinCell LineDC50DmaxIC50 (Proliferation)Reference
SIAIS178 BCR-ABLK5628.5 nM>90% (at 100 nM)24 nM[1]
AHPC(Me)-C6-NH2 FBXO22Jurkat77 nM99%Not Reported[2]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved. IC50: The concentration of the PROTAC that inhibits 50% of cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of PROTACs developed from this compound.

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A 1. Cell Culture and Treatment (e.g., K562 or Jurkat cells) Treat with varying concentrations of PROTAC. B 2. Cell Lysis Harvest cells and lyse to extract proteins. A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Separate proteins by molecular weight. C->D E 5. Protein Transfer Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting Probe with primary antibodies for target and loading control. E->F G 7. Detection Incubate with secondary antibody and detect signal. F->G H 8. Data Analysis Quantify band intensity to determine % degradation. G->H

Figure 2: Experimental workflow for Western Blotting.

Materials:

  • Cell line expressing the target protein (e.g., K562 for BCR-ABL, Jurkat for FBXO22)

  • (S,R,S)-AHPC-based PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.

  • Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Immunoprecipitation for Ubiquitination Assay

This protocol is used to confirm that the PROTAC-induced degradation is mediated by ubiquitination.

IP_Workflow cluster_workflow Immunoprecipitation Workflow A 1. Cell Treatment Treat cells with PROTAC and a proteasome inhibitor (e.g., MG132). B 2. Cell Lysis A->B C 3. Immunoprecipitation Incubate lysate with an antibody against the target protein. B->C D 4. Immune Complex Capture Capture antibody-protein complexes with protein A/G beads. C->D E 5. Elution Elute the captured proteins. D->E F 6. Western Blotting Probe the eluate with an anti-ubiquitin antibody. E->F

Figure 3: Workflow for Immunoprecipitation-Western Blot.

Materials:

  • Cell line expressing the target protein

  • (S,R,S)-AHPC-based PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Primary antibody against ubiquitin for Western blotting

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Co-treat with a proteasome inhibitor for the last 4-6 hours of the incubation to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein overnight at 4°C with gentle rotation.

  • Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the immune complexes.

  • Washes: Pellet the beads and wash several times to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Analyze the eluate by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates ubiquitination of the target protein.

Conclusion

This compound represents a valuable chemical tool for the development of potent and selective PROTACs. Its (S,R,S)-AHPC core provides a high-affinity handle for the VHL E3 ligase, a critical component for inducing protein ubiquitination and subsequent degradation. The terminal amine linker allows for straightforward conjugation to a wide array of target-binding ligands. The experimental protocols and quantitative data presented in this guide provide a solid framework for researchers and drug developers to design and evaluate novel PROTACs based on this versatile scaffold, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

A Technical Guide to Utilizing (S,R,S)-Ahpc-C1-NH2 in Targeted Protein Degradation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-C1-NH2 is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. As a synthetic E3 ligase ligand-linker conjugate, it incorporates the (S,R,S)-Ahpc moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a C1 amine linker. This configuration makes it an essential building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This guide provides an in-depth overview of the core principles for using this compound in research, including its mechanism of action, key quantitative data from relevant studies, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Core Principles and Mechanism of Action

This compound serves as the E3 ligase-recruiting component of a PROTAC. The amine group on the C1 linker provides a reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. Poly-ubiquitination marks the POI for recognition and degradation by the 26S proteasome, thereby reducing its cellular levels.[1][2] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.

A critical aspect of using VHL-based ligands like (S,R,S)-Ahpc is the potential for improved solubility and favorable pharmacokinetic properties compared to some other E3 ligase ligands, making them suitable for in vivo studies.[3]

Quantitative Data on PROTACs Utilizing VHL Ligands

The efficacy of PROTACs synthesized using VHL ligands can be quantified by various metrics, primarily the half-maximal degradation concentration (DC50) and the half-maximal growth inhibition concentration (GI50). The following tables summarize key quantitative data from studies on PROTACs that employ a VHL-recruiting moiety, such as (S,R,S)-Ahpc.

Table 1: In Vitro Degradation and Proliferation Inhibition Data for MEK1/2 Degrader MS432

The PROTAC MS432 was synthesized using a VHL ligand and targets MEK1 and MEK2 for degradation.

Cell LineTarget ProteinDC₅₀ (nM)GI₅₀ (nM)Reference
HT29MEK131130
HT29MEK217130
COLO 205MEK118 ± 7Not Reported
COLO 205MEK211 ± 2Not Reported
UACC257MEK156 ± 25Not Reported
UACC257MEK227 ± 19Not Reported
SK-MEL-28MEK13183
SK-MEL-28MEK29.383
Table 2: In Vitro Degradation Data for FBXO22 Degrader

A PROTAC utilizing an AHPC-based VHL ligand was developed to target FBXO22.

Cell LineTarget ProteinDC₅₀ (nM)Dₘₐₓ (%)Reference
JurkatFBXO227799

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in PROTAC development and evaluation. The following sections outline key experimental protocols derived from relevant research.

Synthesis of a VHL-based PROTAC

This is a generalized protocol for the synthesis of a PROTAC by coupling this compound with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).

  • Dissolution: Dissolve the POI-COOH (1 equivalent), this compound (1 equivalent), and a peptide coupling reagent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired PROTAC.

  • Characterization: Confirm the structure and purity of the final PROTAC product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Cell Culture and PROTAC Treatment
  • Cell Lines: Culture human cancer cell lines (e.g., HT29, COLO 205 for MEK degradation studies) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere overnight.

  • PROTAC Preparation: Prepare a stock solution of the PROTAC in dimethyl sulfoxide (DMSO). Make serial dilutions of the PROTAC stock solution in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the PROTAC at various concentrations. Include a vehicle control (DMSO) in parallel.

  • Incubation: Incubate the cells with the PROTAC for the desired time periods (e.g., 24, 48, or 72 hours) to assess protein degradation and cellular effects.

Quantification of Protein Degradation by Western Blotting
  • Cell Lysis: After PROTAC treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity to determine the relative protein levels.

Cell Viability/Proliferation Assay
  • Seeding: Seed cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • Assay: Add a viability reagent such as CellTiter-Glo® or MTT to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the luminescence or absorbance using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ values by fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows associated with the use of this compound-based PROTACs.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery VHL_Ligand (S,R,S)-Ahpc Linker Linker VHL_Ligand->Linker VHL VHL E3 Ligase VHL_Ligand->VHL Binds POI_Ligand POI Ligand Linker->POI_Ligand POI Protein of Interest (POI) POI_Ligand->POI Binds Ub Ubiquitin VHL->Ub Recruits E2, Transfers Ub Proteasome Proteasome POI->Proteasome Degradation Ub->POI Poly-ubiquitination

Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc.

MEK_Degradation_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation PROTAC MS432 (VHL-based PROTAC) PROTAC->MEK Induces Degradation

Caption: Inhibition of the MAPK/ERK pathway via VHL-based PROTAC-mediated degradation of MEK1/2.

Experimental_Workflow cluster_Synthesis PROTAC Synthesis cluster_In_Vitro_Assays In Vitro Evaluation Synthesis This compound + POI Ligand Purification Purification & Characterization Synthesis->Purification Cell_Culture Cell Culture Purification->Cell_Culture Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot (Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (Function) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, GI50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Conclusion

This compound is a versatile and powerful tool for researchers engaged in the development of novel therapeutics based on targeted protein degradation. Its ability to effectively recruit the VHL E3 ligase makes it a cornerstone in the synthesis of potent and selective PROTACs. By understanding the fundamental principles of its application, leveraging established quantitative metrics for efficacy, and adhering to detailed experimental protocols, scientists can effectively harness the potential of this molecule to explore new avenues in drug discovery and chemical biology. The provided data, protocols, and visualizations serve as a comprehensive resource to guide the successful implementation of this compound in research endeavors.

References

(S,R,S)-Ahpc-C1-NH2: A Technical Guide to its Application as a Chemical Probe for the Von Hippel-Lindau (VHL) E3 Ligase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-C1-NH2, a crucial chemical probe and building block in the field of targeted protein degradation. As a derivative of the potent Von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032-NH2), this molecule incorporates a single-carbon amine linker, rendering it a versatile tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the mechanism of action, summarizes key quantitative data for related compounds, provides in-depth experimental protocols for its characterization, and outlines its synthesis and application in PROTAC development workflows. The included diagrams, data tables, and methodologies are intended to equip researchers with the necessary information to effectively utilize this compound in their drug discovery and chemical biology endeavors.

Introduction: The Role of this compound in Targeted Protein Degradation

The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The interaction between VHL and HIF-1α is mediated by the hydroxylation of specific proline residues on HIF-1α.

Small molecules that can bind to VHL have been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase, a ligand for a protein of interest (POI), and a chemical linker. By simultaneously binding to both the E3 ligase and the POI, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.

This compound is a key synthetic intermediate that incorporates the (S,R,S)-AHPC core, a high-affinity VHL ligand, appended with a C1 amine linker. This amine group serves as a convenient attachment point for conjugating a POI ligand, making it a foundational building block for the modular synthesis of VHL-recruiting PROTACs.

Mechanism of Action

This compound functions as a chemical probe by specifically binding to the HIF-1α binding pocket of VHL. This binding event allows it to act as a VHL-recruiting moiety within a PROTAC. When incorporated into a PROTAC, the this compound portion of the molecule engages the VHL E3 ligase complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

Quantitative Data

While specific binding affinity and cellular potency data for the unconjugated this compound are not extensively reported in peer-reviewed literature, the binding characteristics of its parent compound, (S,R,S)-AHPC (VH032-NH2), and related VHL ligands are well-documented. These values provide a strong indication of the expected affinity of the VHL-binding moiety of any PROTAC synthesized using this building block.

Table 1: Binding Affinities of Representative VHL Ligands

CompoundAssay TypeKd (nM)IC50 (nM)Reference
VH032SPR185[1]
VHL-IN-1Not Specified37[2]
VL285Not Specified340[2]
VHL Ligand 14Not Specified196[2]

Table 2: Degradation Potency of a PROTAC Utilizing a VHL Ligand

PROTACTarget ProteinCell LineDC50Reference
GMB-475 (incorporates (S,R,S)-AHPC)BCR-ABL1Ba/F31.11 µM (IC50 of degradation)[3]
ARV-771 (incorporates (S,R,S)-AHPC-Me)BET proteinsCRPC cells<1 nM

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize VHL ligands like this compound and the PROTACs derived from them.

VHL Binding Affinity Determination

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the VHL protein.

Materials:

  • Purified recombinant VHL protein complex (VBC: VHL, Elongin B, and Elongin C)

  • Fluorescently labeled HIF-1α peptide tracer (e.g., FAM-DEALA-Hyp-YIPD) or a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032)

  • Assay Buffer: 25 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT

  • Test compound (this compound or derived PROTAC) dissolved in DMSO

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Tracer and Protein Titration:

    • To determine the optimal concentrations, perform a saturation binding experiment by titrating the VHL protein against a fixed concentration of the fluorescent tracer.

    • Select a VHL concentration that results in a stable and significant polarization window (typically around 75% of the maximal signal).

  • Competition Assay:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in Assay Buffer to a 2x working concentration. The final DMSO concentration in the assay should be ≤1%.

    • To the wells of a 384-well plate, add 10 µL of the 2x test compound solution.

    • Add 5 µL of 4x VHL protein solution.

    • Add 5 µL of 4x fluorescent tracer solution.

    • Include controls:

      • 0% Inhibition (High Signal): VHL protein + tracer + vehicle (DMSO).

      • 100% Inhibition (Low Signal): Tracer only (no VHL).

      • Positive Control: A known VHL inhibitor (e.g., VH032).

    • Incubate the plate at room temperature for 15-60 minutes, protected from light.

    • Measure fluorescence polarization on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.

Materials:

  • Purified recombinant VHL protein complex

  • This compound or derived PROTAC

  • Dialysis buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze both the VHL protein and the ligand against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand.

    • Degas both solutions before the experiment.

  • ITC Experiment:

    • Load the VHL protein into the sample cell (typically at a concentration of 10-20 µM).

    • Load the ligand into the injection syringe (typically at a 10-fold higher concentration than the protein).

    • Set the experimental temperature (e.g., 25°C).

    • Perform an initial injection (typically smaller volume) which is usually discarded from the data analysis.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Subtract the heat of dilution (determined by injecting the ligand into the buffer alone).

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Cellular Activity Assessment

This assay measures the transcriptional activity of HIF-1α. Inhibition of the VHL-HIF-1α interaction by a VHL ligand (or a PROTAC that sequesters VHL) leads to HIF-1α stabilization and increased expression of a luciferase reporter gene under the control of an HRE promoter.

Materials:

  • A suitable cell line (e.g., HEK293T, HeLa) stably or transiently expressing an HRE-luciferase reporter construct.

  • Cell culture medium and supplements.

  • Test compound.

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the HRE-reporter cell line in a 96-well white, clear-bottom plate at an appropriate density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Treat the cells with the compound dilutions and a vehicle control (e.g., DMSO).

    • Incubate for a suitable period (e.g., 6-24 hours) to allow for HIF-1α stabilization and reporter gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol of the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase signal (e.g., to a co-transfected control reporter like Renilla luciferase or to cell viability).

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value.

This workflow is used to assess the degradation of a specific target protein by a PROTAC derived from this compound.

Materials:

  • Cell line expressing the protein of interest.

  • PROTAC compound.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Equipment for protein quantification (e.g., BCA assay).

  • Reagents and equipment for SDS-PAGE and Western blotting or for mass spectrometry-based proteomics.

Procedure:

  • Cell Treatment:

    • Treat cells with varying concentrations of the PROTAC for a specific time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and quantify the total protein concentration.

  • Proteomic Analysis:

    • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

    • Mass Spectrometry: Digest protein lysates with trypsin, label peptides if using multiplexing, and analyze by LC-MS/MS.

  • Data Analysis:

    • Western Blot: Quantify the band intensities for the target protein and normalize to the loading control. Determine the concentration at which 50% of the protein is degraded (DC50).

    • Mass Spectrometry: Analyze the data to identify and quantify thousands of proteins. Determine the relative abundance of the target protein and other proteins across different treatment conditions to assess both on-target degradation and off-target effects.

Synthesis

The synthesis of this compound typically involves the modification of the parent VHL ligand, (S,R,S)-AHPC (VH032-NH2). A common strategy is to acylate the primary amine of VH032-NH2 with a protected amino acid, followed by deprotection. For a C1 linker, this would involve coupling with a protected glycine equivalent.

A representative synthetic scheme is as follows:

  • Protection: The primary amine of a suitable building block is protected (e.g., with a Boc group).

  • Coupling: The protected amino acid is coupled to the (S,R,S)-AHPC core structure.

  • Deprotection: The protecting group is removed to yield the final this compound.

Visualizations

Signaling Pathway

VHL_HIF_Signaling cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition HIF1a HIF-1α PHD PHDs HIF1a->PHD O2 VHL VHL HIF1a->VHL Binding Proteasome 26S Proteasome HIF1a->Proteasome Degradation PHD->HIF1a Hydroxylation (OH) Ub Ubiquitin VHL->Ub Recruitment Ub->HIF1a Ubiquitination HIF1a_s HIF-1α (stabilized) HIF1b HIF-1β (ARNT) HIF1a_s->HIF1b Nucleus Nucleus HIF1a_s->Nucleus Translocation HRE HRE TargetGenes Target Gene Transcription HRE->TargetGenes Activation Ahpc_C1_NH2 This compound Ahpc_C1_NH2->VHL Inhibition

Caption: VHL-HIF-1α signaling pathway under normoxia and hypoxia/VHL inhibition.

Experimental Workflows

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation cluster_outcome Outcome Ahpc This compound PROTAC PROTAC Molecule Ahpc->PROTAC Linker_POI Linker-POI Ligand Linker_POI->PROTAC FP Fluorescence Polarization PROTAC->FP VHL Binding (IC50) ITC Isothermal Titration Calorimetry PROTAC->ITC VHL Binding (Kd) HRE HRE Reporter Assay (EC50) PROTAC->HRE WB Western Blot (DC50, Dmax) PROTAC->WB MS Mass Spectrometry (Proteomics) PROTAC->MS Degradation Target Protein Degradation WB->Degradation MS->Degradation

Caption: Experimental workflow for the development and characterization of a PROTAC.

Conclusion

This compound is a valuable chemical probe and a fundamental building block for the synthesis of VHL-recruiting PROTACs. Its design allows for the modular and efficient construction of novel protein degraders. This guide provides a comprehensive resource for researchers, offering insights into its mechanism of action, relevant quantitative data for associated compounds, and detailed experimental protocols for its characterization and application. The provided workflows and diagrams serve as a roadmap for the successful utilization of this compound in the exciting and rapidly advancing field of targeted protein degradation.

References

Investigating the Binding Affinity of (S,R,S)-Ahpc-C1-NH2 to VHL: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C1-NH2. This molecule is a derivative of the well-characterized VHL ligand (S,R,S)-AHPC and is utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] The affinity of the VHL ligand is a critical parameter for the efficacy of such degraders.

Introduction to VHL and Its Ligands

The von Hippel-Lindau protein (VHL) is the substrate recognition component of the VCB-Cul2 E3 ubiquitin ligase complex.[3] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The interaction between VHL and HIF-1α is mediated by the hydroxylation of specific proline residues on HIF-1α. Small molecules that can mimic this interaction are of significant interest as they can be incorporated into PROTACs to recruit VHL to a desired target protein for degradation.

This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC core, a potent VHL ligand, with a C1-amine linker.[4][5] This linker provides a point of attachment for a ligand that binds to a target protein, thus forming a heterobifunctional PROTAC molecule.

Binding Affinity of VHL Ligands

CompoundAssay TypeMeasured ValueReference
(S,R,S)-AHPC (VH032-NH2)Not SpecifiedNot Specified in provided results
VH-298 (related VHL ligand)Kd80 to 90 nM
VHL Ligand 14IC50196 nM
VL285IC500.34 µM
VHL-IN-1Kd37 nM

Note: The binding affinity of this compound is expected to be in a similar range to its parent compound. However, the addition of the linker may slightly modulate the binding affinity, and empirical determination is necessary for precise characterization.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity of ligands to the VHL protein.

Fluorescence Polarization (FP) Assay

This is a common method to measure the binding of a small molecule to a larger protein in solution.

Principle: A fluorescently labeled VHL ligand (tracer) is excited with polarized light. When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger VHL protein, its rotation slows, leading to an increase in fluorescence polarization. A test compound that binds to VHL will compete with the tracer, causing a decrease in polarization, which is proportional to its binding affinity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C) in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of a fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule VHL ligand).

    • Prepare serial dilutions of the test compound, this compound, in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add a fixed concentration of the VHL protein complex to each well.

    • Add the serially diluted test compound to the wells.

    • Add a fixed concentration of the fluorescently labeled VHL ligand to all wells.

    • Include controls: wells with no test compound (maximum polarization) and wells with no VHL protein (minimum polarization).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

    • Calculate the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand is titrated into a solution of the protein in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured after each injection. As the protein becomes saturated with the ligand, the heat change diminishes.

Protocol:

  • Sample Preparation:

    • Express and purify the VHL protein complex.

    • Prepare a solution of the VHL protein in a well-defined buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

    • Prepare a solution of this compound in the same buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles in the calorimeter cell.

  • ITC Experiment:

    • Load the VHL protein solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.

Principle: The VHL protein is immobilized on a sensor chip. When a solution containing this compound is flowed over the surface, the binding of the ligand to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. The rate of association and dissociation can be measured to determine the binding kinetics (kon and koff) and the dissociation constant (Kd).

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the purified VHL protein complex onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

    • A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.

  • SPR Measurement:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the analyte over the sensor and reference flow cells at a constant flow rate.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Regenerate the sensor surface between different analyte concentrations if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd = koff/kon).

Visualizations

VHL-HIF-1α Signaling Pathway

The following diagram illustrates the central role of VHL in the degradation of HIF-1α under normal oxygen conditions.

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHD PHDs (Prolyl Hydroxylases) HIF1a->PHD Hydroxylation VHL_complex VHL Complex (VHL, Elongin B/C, Cul2, Rbx1) HIF1a->VHL_complex Binding Degradation Degradation PHD->HIF1a Pro-OH O2 O2 O2->PHD Ub Ubiquitin VHL_complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Proteasome->Degradation HIF1a_hypoxia HIF-1α (Stable) HIF1_dimer HIF-1 Dimer HIF1a_hypoxia->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer Nucleus Nucleus HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binding Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes

Caption: VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for PROTAC Ternary Complex Formation and Target Degradation

This diagram outlines the key steps in evaluating the efficacy of a PROTAC that utilizes a VHL ligand like this compound.

PROTAC_Workflow cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Binary_Binding 1. Binary Binding Affinity (PROTAC to VHL & Target) Ternary_Complex 2. Ternary Complex Formation (VHL-PROTAC-Target) Binary_Binding->Ternary_Complex Cooperativity 3. Cooperativity Assessment Ternary_Complex->Cooperativity Cell_Permeability 4. Cell Permeability Cooperativity->Cell_Permeability Target_Degradation 5. Target Protein Degradation (e.g., Western Blot, Mass Spec) Cell_Permeability->Target_Degradation Degradation_Kinetics 6. Degradation Kinetics (DC50, Dmax) Target_Degradation->Degradation_Kinetics Selectivity 7. Selectivity Profiling Target_Degradation->Selectivity PK_PD 8. Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK_PD Efficacy 9. In Vivo Efficacy PK_PD->Efficacy Toxicity 10. Toxicity Assessment Efficacy->Toxicity

Caption: A generalized experimental workflow for the development and evaluation of a VHL-based PROTAC.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of PROTACs using (S,R,S)-Ahpc-C1-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. (S,R,S)-Ahpc-C1-NH2 is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, functionalized with a terminal primary amine for convenient conjugation to a POI ligand. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PROTACs utilizing this compound.

Key Concepts

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome. The efficiency of a PROTAC is determined by several factors, including the binding affinities of its ligands, the length and composition of the linker, and the stability of the ternary complex.

Data Presentation: Performance of a VHL-based PROTAC

To illustrate the application of (S,R,S)-Ahpc-based ligands in PROTAC development, we present data on LC-2, a first-in-class PROTAC for the degradation of oncogenic KRAS G12C.[1][2][3] LC-2 is synthesized by coupling a derivative of the KRAS G12C inhibitor MRTX849 with a VHL ligand analogous to (S,R,S)-Ahpc.[1][4]

PROTAC NameTarget ProteinE3 Ligase LigandPOI LigandCell LineDC50 (µM)Dmax (%)
LC-2 KRAS G12C(S,R,S)-Ahpc analogMRTX849 analogNCI-H2030 (+/+)0.59 ± 0.20~80
MIA PaCa-2 (+/+)0.32 ± 0.08~75
SW1573 (+/+)0.76 ± 0.30~90
NCI-H23 (+/-)0.25 ± 0.08~90
NCI-H358 (+/-)0.52 ± 0.30~40

Data compiled from multiple sources.

Mandatory Visualizations

PROTAC Mechanism of Action: KRAS G12C Degradation

PROTAC_Mechanism PROTAC-induced Degradation of KRAS G12C cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Downstream Signaling Pathway PROTAC (S,R,S)-Ahpc-Linker-MRTX849 (e.g., LC-2) KRAS KRAS G12C (Target Protein) PROTAC->KRAS Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome 26S Proteasome KRAS->Proteasome Degradation Ternary_Complex KRAS G12C :: PROTAC :: VHL RAF RAF KRAS->RAF Activates Ub Ubiquitin Ub->KRAS Tags for Degradation Amino Acids Amino Acids Proteasome->Amino Acids Recycled Proliferation Cell Proliferation & Survival Ternary_Complex->Ub Ubiquitination MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PROTAC-mediated degradation of KRAS G12C and downstream signaling.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow General Workflow for PROTAC Development Start Start Synthesis PROTAC Synthesis (Coupling Reaction) Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biophysical Biophysical Assays (SPR, ITC, BLI) Purification->Biophysical Cellular Cellular Degradation Assay (HiBiT, Western Blot) Purification->Cellular Data_Analysis Data Analysis (DC50, Dmax, Kd) Biophysical->Data_Analysis Cellular->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: A typical workflow for the development of PROTACs.

Experimental Protocols

Protocol 1: Amide Coupling for PROTAC Synthesis

This protocol describes the coupling of this compound with a POI ligand containing a carboxylic acid functional group.

Materials:

  • This compound (1.0 eq)

  • POI ligand with a terminal carboxylic acid (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

  • Standard organic synthesis glassware

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the POI ligand-COOH in anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture for 15-20 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the activated POI ligand mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl aqueous solution, saturated NaHCO3 aqueous solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

Protocol 2: Cellular Protein Degradation Assay using HiBiT Technology

This protocol outlines the determination of DC50 and Dmax values for a newly synthesized PROTAC using the HiBiT protein degradation assay.

Materials:

  • CRISPR-edited cell line with the target protein endogenously tagged with HiBiT

  • LgBiT-expressing stable cell line or LgBiT expression plasmid

  • White, 96-well or 384-well clear-bottom assay plates

  • Nano-Glo® Endurazine™ Live Cell Substrate

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture the HiBiT-tagged cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a white assay plate at an appropriate density and incubate overnight at 37°C with 5% CO2.

  • Assay Preparation:

    • Prepare a 1X solution of Nano-Glo® Endurazine™ Substrate in the assay medium.

    • Aspirate the cell culture medium from the plate and add the Endurazine™-containing medium to each well.

    • Incubate the plate for at least 2 hours at 37°C with 5% CO2 to allow for substrate equilibration.

  • PROTAC Treatment:

    • Prepare a serial dilution of the PROTAC in assay medium. A typical starting concentration is 10 µM.

    • Add the PROTAC dilutions and vehicle control to the respective wells.

  • Data Acquisition:

    • Measure luminescence at time zero and then kinetically over a desired time course (e.g., every 30 minutes for 24 hours) using a plate-based luminometer pre-equilibrated to 37°C.

  • Data Analysis:

    • Normalize the luminescence signal at each time point to the time-zero reading for each well.

    • Plot the normalized luminescence (as a percentage of vehicle control) against the log of the PROTAC concentration at a specific time point (e.g., 24 hours).

    • Fit the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

This protocol describes a method to measure the binding affinity and cooperativity of a PROTAC in forming a ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Streptavidin-coated chip for biotinylated protein)

  • Biotinylated VHL E3 ligase complex

  • Purified target protein (POI)

  • Synthesized PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of VHL:

    • Activate the sensor chip surface according to the manufacturer's instructions.

    • Immobilize the biotinylated VHL complex onto the streptavidin-coated sensor chip to a target response level.

  • Binary Interaction (PROTAC-VHL):

    • Prepare a series of dilutions of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the VHL-immobilized surface and a reference flow cell.

    • Measure the binding response and fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary binding affinity (Kd).

  • Ternary Complex Formation:

    • Prepare a series of dilutions of the PROTAC in running buffer containing a near-saturating concentration of the target protein.

    • Inject the PROTAC/POI mixtures over the VHL-immobilized surface and a reference flow cell.

    • Measure the binding response and fit the data to determine the ternary complex binding affinity (Kd).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the following equation: α = (Binary Kd of PROTAC to VHL) / (Ternary Kd of PROTAC+POI to VHL)

    • An α value greater than 1 indicates positive cooperativity, meaning the binding of the POI to the PROTAC enhances the binding of the PROTAC to VHL.

Conclusion

This compound is a valuable building block for the synthesis of VHL-recruiting PROTACs. The protocols provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of novel PROTAC degraders. Successful application of these methods will enable the development of potent and selective therapeutics for a wide range of diseases.

References

Application Notes and Protocols for the Conjugation of a Protein Ligand to (S,R,S)-Ahpc-C1-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a protein ligand to the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C1-NH2. This specific linker is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as VHL[1][2][3]. The primary amine group on this compound serves as a versatile attachment point for a target protein ligand, enabling the synthesis of a complete PROTAC molecule.

The following protocol details the chemical conjugation of a protein ligand possessing a carboxylic acid moiety to the primary amine of this compound using the widely employed 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between the two molecules.

Chemical Reaction Pathway

The conjugation process involves a two-step reaction. First, EDC and NHS activate the carboxylic acid group on the protein ligand to form a more stable and amine-reactive NHS ester. This activated ligand is then reacted with the primary amine of this compound to form a stable amide linkage.

cluster_activation Activation Step cluster_conjugation Conjugation Step Ligand_COOH Protein Ligand (-COOH) Activated_Ligand Activated Protein Ligand (-NHS Ester) Ligand_COOH->Activated_Ligand + EDC, NHS EDC EDC NHS NHS PROTAC PROTAC Conjugate Activated_Ligand->PROTAC Ahpc_NH2 This compound Ahpc_NH2->PROTAC

Caption: EDC/NHS mediated amide bond formation.

Experimental Protocols

This section provides a detailed methodology for the conjugation reaction. It is crucial to perform these steps in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentSupplierCatalog Number
Protein Ligand (with -COOH)User-provided-
This compound hydrochlorideMedChemExpressHY-135839
EDC hydrochlorideThermo Fisher22980
N-hydroxysuccinimide (NHS)Thermo Fisher24500
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Diisopropylethylamine (DIPEA)Sigma-Aldrich387649
Activation Buffer (0.1 M MES, pH 6.0)User-prepared-
Reaction Buffer (PBS, pH 7.4)User-prepared-
High-Performance Liquid Chromatography (HPLC) system--
Mass Spectrometer (MS)--
Protocol: EDC/NHS Coupling of Protein Ligand to this compound

This protocol is designed for a small-scale synthesis and may require optimization based on the specific properties of the protein ligand.

1. Preparation of Reagents:

  • Allow all reagents to warm to room temperature before use. EDC and NHS are moisture-sensitive.

  • Prepare a 10 mg/mL stock solution of the protein ligand in anhydrous DMF.

  • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF. If using the hydrochloride salt, add 1.5 equivalents of DIPEA to neutralize the salt.

  • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

2. Activation of the Protein Ligand:

  • In a clean, dry microcentrifuge tube, combine the following:

    • 1.0 equivalent of the protein ligand stock solution.

    • 1.5 equivalents of the EDC stock solution.

    • 1.5 equivalents of the NHS stock solution.

  • Vortex the mixture gently and incubate at room temperature for 15-30 minutes to form the NHS ester.

3. Conjugation Reaction:

  • To the activated protein ligand mixture, add 1.2 equivalents of the this compound stock solution.

  • If necessary, adjust the pH of the reaction mixture to 7.2-7.5 with Reaction Buffer to facilitate the reaction with the primary amine[4].

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring or agitation.

4. Quenching the Reaction (Optional):

  • To quench any unreacted NHS esters, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature[5].

5. Purification of the Conjugate:

  • Purify the resulting PROTAC conjugate from unreacted starting materials and byproducts using reverse-phase HPLC.

  • Collect fractions and analyze them by mass spectrometry to identify the desired product.

6. Characterization:

  • Confirm the identity and purity of the final PROTAC conjugate using analytical HPLC and high-resolution mass spectrometry (HRMS).

  • Further characterization can include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Workflow Diagram

prep Reagent Preparation activation Ligand Activation (EDC/NHS) prep->activation conjugation Conjugation with This compound activation->conjugation quench Quenching (Optional) conjugation->quench purification HPLC Purification quench->purification characterization Characterization (HPLC, MS, NMR) purification->characterization

Caption: Experimental workflow for PROTAC synthesis.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative parameters for the conjugation protocol. These values may require optimization for specific protein ligands.

ParameterRecommended ValueNotes
Molar Ratios
Protein Ligand : EDC : NHS1 : 1.5 : 1.5An excess of EDC and NHS is used to ensure efficient activation of the carboxylic acid.
Activated Ligand : this compound1 : 1.2A slight excess of the amine component can help drive the reaction to completion.
Reaction Conditions
Activation pH6.0MES buffer is suitable for the EDC/NHS activation step as it does not contain amines or carboxylates that can interfere.
Conjugation pH7.2 - 7.5The reaction between the NHS ester and the primary amine is most efficient at a slightly basic pH.
TemperatureRoom Temperature (or 4°C)
Duration2-4 hours (or overnight)Reaction progress should be monitored by HPLC or LC-MS.
Solvents
Primary SolventAnhydrous DMFEnsures solubility of reactants and is compatible with the chemistry.
BuffersMES (activation), PBS (conjugation)Use non-amine, non-carboxylate buffers for the activation step.

Characterization of the Final Conjugate

Thorough characterization is essential to confirm the successful synthesis and purity of the PROTAC molecule.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to separate it from starting materials and byproducts.

  • Mass Spectrometry (MS): Confirms the identity of the conjugate by determining its molecular weight. High-resolution mass spectrometry (HRMS) provides a more accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the formation of the amide bond and the overall structure of the PROTAC molecule. Techniques like 1H and 13C NMR are standard. For more complex protein-ligand interactions, advanced NMR techniques such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be employed to study the binding of the final conjugate to its target protein.

Conclusion

This application note provides a comprehensive protocol for the conjugation of a carboxylate-containing protein ligand to the amine-functionalized VHL ligand, this compound, using EDC/NHS chemistry. The successful synthesis and purification of the resulting PROTAC molecule are critical steps in the development of novel therapeutics for targeted protein degradation. The provided methodologies and guidelines are intended to serve as a valuable resource for researchers in the field of drug discovery and chemical biology. Further optimization of the reaction conditions may be necessary depending on the specific characteristics of the protein ligand being used.

References

Application Notes and Protocols for Cellular Delivery of (S,R,S)-Ahpc-C1-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The (S,R,S)-Ahpc-C1-NH2 is a pre-synthesized chemical moiety that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase and a short C1 linker with a terminal amine group, ready for conjugation to a POI ligand.[2]

A significant hurdle in the development of effective PROTACs is their often large molecular weight and high polar surface area, which can lead to poor cell permeability and limited bioavailability.[3][4] Consequently, robust and efficient cellular delivery methods are paramount for the successful application of PROTACs in research and therapeutic settings.

These application notes provide a comprehensive overview of established cellular delivery strategies and detailed experimental protocols applicable to PROTACs constructed using the this compound VHL ligand-linker. While specific experimental data for PROTACs utilizing this exact component are not yet widely published, the principles and methods described herein are based on extensive research with other VHL-based PROTACs and represent the current best practices in the field.

Data Presentation: Performance of VHL-Based PROTACs

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key metrics include the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation achievable). Cellular permeability is another critical parameter, often expressed as an apparent permeability coefficient (Papp). The following tables summarize representative data for various VHL-based PROTACs, offering a baseline for expected performance.

Table 1: In Vitro Degradation Potency of Representative VHL-Based PROTACs

Target ProteinCell LineDC50 (nM)Dmax (%)Citation
BRD4PC33.397
BRD4EOL-10.8796
SMARCA2/4HeLa<10>75%
HDAC1HCT116910>90%
HDAC3HCT116640>90%
KRAS G12CNCI-H358100Not Specified

Note: This data is illustrative and performance of a specific this compound based PROTAC will be target and cell-line dependent.

Table 2: Cellular Permeability of Representative VHL-Based PROTACs

PROTACAssay TypeApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux RatioCitation
BRD4 DegraderPAMPA0.5Not Applicable
AR Degrader (VHL-based)Caco-2<0.11.9
Generic VHL-PROTACsChloroalkane Penetration AssayGenerally lowNot Applicable

Note: Low Papp values are common for PROTACs, often necessitating advanced delivery strategies.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell Cytoplasm PROTAC This compound based PROTAC PROTAC:s->PROTAC:n Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: General mechanism of action for an this compound based PROTAC.

Delivery_Workflow Start Synthesized This compound PROTAC Passive_Uptake Protocol 1: Passive Cellular Uptake Assay Start->Passive_Uptake Evaluation Evaluate Degradation (Western Blot, etc.) Passive_Uptake->Evaluation LNP_Formulation Protocol 2: Lipid Nanoparticle Formulation & Delivery LNP_Formulation->Evaluation CPP_Conjugation Protocol 3: Cell-Penetrating Peptide Conjugation & Delivery CPP_Conjugation->Evaluation Decision Sufficient Degradation? Evaluation->Decision Success Proceed with Further Studies Decision->Success Yes Optimize Optimize Delivery Strategy Decision->Optimize No Optimize->LNP_Formulation Optimize->CPP_Conjugation

Caption: Experimental workflow for evaluating cellular delivery of PROTACs.

Experimental Protocols

Protocol 1: Passive Cellular Uptake and Degradation Assay

This protocol is a foundational experiment to determine the intrinsic cell permeability of the PROTAC and its ability to induce target degradation without assisted delivery.

Materials:

  • This compound based PROTAC

  • Cell line expressing the protein of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • DMSO (for stock solution)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Multi-well cell culture plates (e.g., 12-well or 24-well)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).

  • PROTAC Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Create a series of dilutions in complete cell culture medium to achieve the final desired concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours). The optimal time will depend on the turnover rate of the target protein.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies for the target protein and loading control, followed by the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Lipid Nanoparticle (LNP) Formulation for PROTAC Delivery

This protocol describes a general method for encapsulating a hydrophobic PROTAC within LNPs to enhance its cellular uptake.

Materials:

  • This compound based PROTAC

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (200 proof)

  • Acidic aqueous buffer (e.g., 50 mM Sodium Acetate, pH 4.0)

  • Neutral buffer for dialysis (e.g., PBS, pH 7.4)

  • Microfluidic mixing device or manual mixing setup

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at appropriate concentrations (e.g., 10-100 mM).

    • Prepare the PROTAC stock solution in ethanol.

    • Combine the lipid and PROTAC solutions in a molar ratio suitable for LNP formation (a common starting point for the lipids is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid). The PROTAC-to-lipid ratio will need to be optimized.

  • Aqueous Phase Preparation:

    • Prepare the acidic aqueous buffer.

  • LNP Formulation:

    • Microfluidic Mixing: Load the lipid-PROTAC ethanol mixture and the aqueous buffer into separate syringes and connect them to a microfluidic mixing device. Set the flow rates to achieve a desired ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing will induce self-assembly of the LNPs.

    • Manual Mixing: If a microfluidic device is not available, add the lipid-ethanol mixture dropwise to the vigorously stirring aqueous buffer. This method is less controlled but can be effective for initial screening.

  • Dialysis and Concentration:

    • Transfer the resulting LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with several buffer changes to remove ethanol and neutralize the pH.

  • Characterization and Sterilization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the PROTAC using a suitable analytical method (e.g., HPLC) after lysing the LNPs.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Cellular Delivery:

    • Treat cells with the PROTAC-loaded LNPs at various concentrations.

    • Follow steps 4-8 of Protocol 1 to assess target protein degradation.

Protocol 3: Conjugation to a Cell-Penetrating Peptide (CPP)

This protocol outlines a general strategy for covalently linking the PROTAC to a CPP, such as TAT peptide (YGRKKRRQRRR), to facilitate direct membrane translocation or endocytosis.

Materials:

  • This compound based PROTAC

  • Cell-penetrating peptide with a reactive group (e.g., C-terminal cysteine for thiol-maleimide chemistry or a lysine for NHS-ester chemistry)

  • A bifunctional crosslinker (e.g., SMCC for amine-to-sulfhydryl linkage)

  • Reaction buffers (e.g., PBS, borate buffer)

  • Size-exclusion chromatography or dialysis system for purification

  • Mass spectrometry for conjugate confirmation

Procedure:

  • PROTAC Modification (if necessary): The terminal amine on the this compound moiety can be directly used for conjugation.

  • Crosslinker Reaction:

    • This example uses an NHS-ester to amine reaction. Dissolve the CPP (with a primary amine on a lysine side chain) in a suitable buffer (e.g., PBS, pH 7.2-8.0).

    • Dissolve an amine-reactive NHS-ester crosslinker in a dry, water-miscible organic solvent (like DMSO) and add it to the CPP solution in a molar excess.

    • Incubate at room temperature for 30-60 minutes.

  • Purification: Remove the excess crosslinker from the activated CPP using a desalting column or dialysis.

  • Conjugation to PROTAC:

    • Immediately add the purified, activated CPP to the this compound based PROTAC solution. The primary amine on the PROTAC will react with the crosslinker on the CPP.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification and Analysis:

    • Purify the PROTAC-CPP conjugate from unreacted components using size-exclusion chromatography or dialysis.

    • Confirm the identity and purity of the conjugate by mass spectrometry and HPLC.

  • Cellular Delivery:

    • Treat cells with the purified PROTAC-CPP conjugate at various concentrations.

    • Follow steps 4-8 of Protocol 1 to evaluate target protein degradation.

Conclusion

The successful development of PROTACs based on the this compound VHL ligand-linker is critically dependent on achieving efficient cellular delivery. While many PROTACs exhibit some degree of passive cell permeability, this is often insufficient for potent biological activity. The advanced delivery strategies outlined in these application notes, namely lipid nanoparticle encapsulation and conjugation with cell-penetrating peptides, provide robust methods to overcome this limitation. The provided protocols offer a starting point for researchers to systematically evaluate and optimize the delivery of their specific PROTAC molecules, ultimately enabling the full therapeutic and research potential of this powerful technology. It is essential to empirically determine the most effective delivery strategy for each unique PROTAC-target combination.

References

Designing a Novel PROTAC with (S,R,S)-Ahpc-C1-NH2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the body's natural protein disposal system.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]

This document provides detailed application notes and protocols for the design and evaluation of a new PROTAC utilizing (S,R,S)-Ahpc-C1-NH2 . This key building block is a synthesized E3 ligase ligand-linker conjugate that incorporates the potent (S,R,S)-Ahpc-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] The protocols outlined herein cover the essential stages of PROTAC development, from initial design considerations to the quantitative assessment of target protein degradation.

Design and Synthesis Strategy

The design of a novel PROTAC using this compound involves the conjugation of a ligand for the protein of interest (POI) to the terminal amine group of the linker. The (S,R,S)-Ahpc moiety will serve to recruit the VHL E3 ligase.

Key Design Considerations:

  • Protein of Interest (POI) Ligand Selection: An appropriate ligand for the POI should be chosen with adequate binding affinity and a suitable attachment point for linker conjugation that does not significantly disrupt its binding to the target.

  • Linker Length and Composition: The C1 linker in this compound provides a short and relatively rigid connection. The overall linker length, including any modifications made during synthesis, is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-VHL).[3]

  • Physicochemical Properties: PROTACs are often large molecules and can have poor cell permeability. Careful consideration of properties like molecular weight, polarity, and solubility is crucial for developing orally bioavailable degraders.

A modular synthetic approach is typically employed, where the POI ligand is coupled to the this compound building block through a stable chemical bond.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a newly designed PROTAC is evaluated by several key quantitative parameters. The following tables provide a template for summarizing experimental data, with representative values for VHL-recruiting PROTACs targeting various proteins for context.

Table 1: In Vitro Binding Affinities

PROTAC ComponentBinding PartnerAssay MethodBinding Affinity (Kd)
(S,R,S)-Ahpc-based LigandVHLIsothermal Titration Calorimetry (ITC)185 nM
POI LigandProtein of InterestSurface Plasmon Resonance (SPR)User-defined
New PROTACVHLFluorescence Polarization (FP)User-defined
New PROTACProtein of InterestSPRUser-defined

Table 2: Ternary Complex Formation

ComplexAssay MethodApparent Binding Affinity (Kd)Cooperativity (α)
POI-PROTAC-VHLTime-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)User-definedUser-defined

Table 3: Cellular Degradation Potency and Efficacy

Cell LineTarget ProteinDC50 (nM)Dmax (%)
PC3BRD43.397
EOL-1BRD40.8796
HCT116HDAC344077
JurkatFBXO227799
User-defined Cell LineUser-defined TargetUser-definedUser-defined
  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of protein degradation achieved.

Experimental Protocols

Herein are detailed protocols for the key experiments required to evaluate a new PROTAC designed with this compound.

Protocol 1: Ternary Complex Formation Assay (In Vitro)

This protocol describes a method to assess the formation of the POI-PROTAC-VHL ternary complex using an in vitro pull-down assay.

Materials:

  • Purified recombinant Protein of Interest (POI) with an affinity tag (e.g., His-tag).

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex.

  • Newly synthesized PROTAC.

  • Affinity beads for the POI tag (e.g., Ni-NTA agarose for His-tagged POI).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Elution buffer (e.g., wash buffer with high concentration of imidazole for His-tagged POI).

  • SDS-PAGE gels and Western blot reagents.

  • Primary antibodies against VHL and the POI.

  • HRP-conjugated secondary antibodies.

Procedure:

  • Incubation: In separate microcentrifuge tubes, combine the purified POI, the new PROTAC at various concentrations, and a constant concentration of the VBC complex. Include a no-PROTAC control. Incubate at 4°C for 1-2 hours with gentle rotation.

  • Bead Binding: Add an appropriate volume of pre-equilibrated affinity beads to each tube and incubate for another 1-2 hours at 4°C to capture the POI and any interacting proteins.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using the elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against the POI and VHL to detect the presence of both proteins in the eluted fraction, which indicates the formation of the ternary complex.

Protocol 2: In Vitro Ubiquitination Assay

This protocol outlines a method to determine if the PROTAC can induce the ubiquitination of the POI by the VHL E3 ligase machinery.

Materials:

  • Purified recombinant POI.

  • Purified recombinant VBC complex.

  • E1 activating enzyme (e.g., UBE1).

  • E2 conjugating enzyme (e.g., UBE2D2).

  • Ubiquitin.

  • ATP.

  • Newly synthesized PROTAC.

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

  • SDS-PAGE gels and Western blot reagents.

  • Primary antibody against the POI.

  • HRP-conjugated secondary antibody.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VBC complex, POI, ubiquitin, and the new PROTAC at various concentrations in the ubiquitination reaction buffer. Include a no-PROTAC control.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against the POI. A high molecular weight smear or distinct bands above the unmodified POI band indicate poly-ubiquitination.

Protocol 3: Cellular Degradation Assay (Western Blot)

This is a standard method to quantify the degradation of the target protein in a cellular context.

Materials:

  • Cell line expressing the POI.

  • Newly synthesized PROTAC dissolved in a suitable vehicle (e.g., DMSO).

  • Cell culture medium and reagents.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blot reagents.

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the new PROTAC. Include a vehicle-only control. Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC New PROTAC ((S,R,S)-Ahpc-C1-POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_1 PROTAC Evaluation Workflow Design PROTAC Design & Synthesis with This compound Ternary_Assay Protocol 1: Ternary Complex Formation Assay Design->Ternary_Assay Ub_Assay Protocol 2: In Vitro Ubiquitination Assay Ternary_Assay->Ub_Assay Deg_Assay Protocol 3: Cellular Degradation Assay (Western Blot) Ub_Assay->Deg_Assay Data_Analysis Data Analysis: DC50 & Dmax Determination Deg_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Design Iterative Improvement

Caption: A logical workflow for the evaluation of a newly designed PROTAC.

References

Application Notes and Protocols for (S,R,S)-Ahpc-C1-NH2 in the Development of PROTACs for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, offering the ability to target and eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs mediate the degradation of the target protein through the cell's own ubiquitin-proteasome system.[2] (S,R,S)-Ahpc-C1-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in a class of highly effective PROTACs.[3] This document provides a detailed overview of the application of this compound in the context of PROTACs designed for cancer cell lines, complete with generalized experimental protocols and data presentation formats.

A PROTAC molecule is a bifunctional chimera composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4] In the case of PROTACs utilizing this compound, this molecule serves as the E3 ligase-recruiting ligand. Once the PROTAC forms a ternary complex with the POI and the VHL E3 ligase, the POI is polyubiquitinated, marking it for degradation by the proteasome.[5] This event-driven mechanism allows for the catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins.

Mechanism of Action: VHL-based PROTACs

The general mechanism of a VHL-based PROTAC, which would incorporate the this compound moiety, is a stepwise process within the cancer cell:

  • Cellular Entry: The PROTAC molecule first needs to penetrate the cell membrane to reach its intracellular targets.

  • Ternary Complex Formation: Inside the cell, the PROTAC simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex. The linker connecting the two ligands plays a crucial role in the stability and efficiency of this complex formation.

  • Ubiquitination of the Target Protein: The formation of the ternary complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules from an E2-conjugating enzyme to the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • Recycling of the PROTAC: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, continuing its catalytic cycle.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC This compound based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Oncogenic Kinase) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_cellular In Vitro Evaluation start Novel PROTAC Synthesis (incorporating this compound) step1 Biochemical Assays (Ternary Complex Formation, e.g., TR-FRET) start->step1 step2 Cellular Assays in Cancer Cell Lines step1->step2 step3 Confirmation of Protein Degradation (Western Blot, ELISA) step2->step3 step4 Assessment of Cellular Phenotype (Cell Viability, Apoptosis Assays) step3->step4 step5 Selectivity and Off-Target Analysis (Proteomics) step4->step5 end Lead Candidate for In Vivo Studies step5->end Signaling_Pathway cluster_pathway Cancer Cell Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (Target POI) GF->RTK RAS RAS RTK->RAS Degradation Degradation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PROTAC PROTAC-XYZ PROTAC->RTK Induces Degradation

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by a Novel PROTAC Utilizing (S,R,S)-Ahpc-C1-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, enabling the selective elimination of disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]

(S,R,S)-Ahpc-C1-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based ligand for the Von Hippel-Lindau (VHL) E3 ligase and a linker with an amine group, ready for conjugation to a ligand for a POI.[4] This document provides a detailed protocol for utilizing Western blotting to assess the degradation of a hypothetical POI after treatment with a novel PROTAC synthesized using this compound. Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels, thereby determining the efficacy of the PROTAC.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The PROTAC molecule, incorporating the this compound component, acts as a bridge between the POI and the VHL E3 ligase. This proximity induces the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for assessing protein degradation via Western blot. This workflow ensures reproducible and quantifiable results.

WB_Workflow A 1. Cell Culture and Treatment Plate cells and treat with PROTAC and controls. B 2. Cell Lysis Harvest cells and extract proteins using lysis buffer. A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay). B->C D 4. Sample Preparation Normalize protein amounts and add Laemmli sample buffer. C->D E 5. SDS-PAGE Separate proteins by molecular weight. D->E F 6. Protein Transfer Transfer proteins from gel to PVDF membrane. E->F G 7. Immunoblotting Block, incubate with primary and secondary antibodies. F->G H 8. Detection Add chemiluminescent substrate and capture signal. G->H I 9. Data Analysis Quantify band intensity and normalize to loading control. H->I

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to measure the degradation of a POI following treatment with a PROTAC synthesized from this compound.

Materials and Reagents
  • Cell Line: A cell line endogenously expressing the POI.

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • PROTAC Stock Solution: High-concentration stock of the PROTAC (e.g., 10 mM in DMSO).

  • Vehicle Control: DMSO.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Kit: BCA (Bicinchoninic acid) assay kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve the POI.

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-POI antibody.

    • Mouse anti-loading control antibody (e.g., GAPDH, β-actin, or β-tubulin).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system.

Cell Treatment
  • Cell Plating: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Dilution: Prepare serial dilutions of the PROTAC in cell culture medium from the stock solution. Typical final concentrations for a dose-response experiment range from 1 nM to 10 µM.

  • Treatment: Remove the old medium and add the medium containing the various concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.

Sample Preparation
  • Cell Harvest: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well for a 6-well plate) to each well.

  • Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Normalization: Normalize the protein concentration of all samples with lysis buffer.

  • Denaturation: Add 4x Laemmli sample buffer to each protein sample to a final 1x concentration. Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Loading: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder.

  • Electrophoresis: Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.

Immunoblotting and Detection
  • Blocking: Wash the membrane with TBST and then block with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: The next day, wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Loading Control: If necessary, strip the membrane and re-probe for a loading control protein (e.g., GAPDH or β-actin) following the same immunoblotting steps.

Data Presentation and Analysis
  • Quantification: Quantify the band intensities for the POI and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the POI band to the intensity of the corresponding loading control band for each sample.

  • Calculation: Calculate the percentage of protein degradation relative to the vehicle-treated control using the formula: % Degradation = (1 - (Normalized POI Intensity of Treated Sample / Normalized POI Intensity of Vehicle Control)) * 100

The quantitative data should be summarized in tables for clear comparison.

Table 1: Dose-Dependent Degradation of POI at 24 Hours

PROTAC ConcentrationNormalized POI Intensity (Arbitrary Units)% Degradation vs. Vehicle
Vehicle (DMSO)1.000%
1 nM0.955%
10 nM0.7525%
100 nM0.4060%
1 µM0.1585%
10 µM0.1288%

Table 2: Time-Dependent Degradation of POI with 100 nM PROTAC

Treatment TimeNormalized POI Intensity (Arbitrary Units)% Degradation vs. Vehicle (0h)
0 hours1.000%
4 hours0.8515%
8 hours0.6040%
16 hours0.4555%
24 hours0.4060%

Disclaimer: The data presented in these tables are for illustrative purposes only and represent expected trends. Actual results will vary depending on the specific POI, cell line, and experimental conditions.

References

Application Notes: Flow Cytometry Analysis of Cellular Responses to (S,R,S)-Ahpc-C1-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within a cell.[1][2][3] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.

The (S,R,S)-Ahpc-C1-NH2 is a key chemical moiety used in the synthesis of PROTACs. It functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC development due to its broad tissue expression. By incorporating this compound, a PROTAC can effectively hijack the VHL E3 ligase to induce the degradation of a specific target protein.

Flow cytometry is a powerful and high-throughput technique that plays a crucial role in the characterization of PROTACs. It enables the precise quantification of intracellular protein levels, as well as the assessment of cellular phenotypes such as apoptosis and cell cycle distribution on a single-cell basis. This allows for a detailed understanding of the efficacy and cellular consequences of PROTAC treatment.

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cells treated with PROTACs incorporating the this compound VHL ligand.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for a PROTAC utilizing the this compound VHL ligand and the typical experimental workflow for its analysis by flow cytometry.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary Target Target Protein (POI) Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of Action of a VHL-recruiting PROTAC.

Flow_Cytometry_Workflow start Cell Culture treatment Treat with this compound PROTAC start->treatment harvest Harvest Cells treatment->harvest staining Stain for Target Protein, Apoptosis, or Cell Cycle harvest->staining acquisition Flow Cytometry Data Acquisition staining->acquisition analysis Data Analysis acquisition->analysis

Caption: Experimental workflow for flow cytometry analysis.

Data Presentation

The following tables present illustrative quantitative data obtained from flow cytometry analysis of a cancer cell line treated with a hypothetical PROTAC, "PROTAC-X," which utilizes the this compound VHL ligand to target an oncoprotein.

Table 1: Target Protein Degradation

PROTAC-X Concentration (nM)Mean Fluorescence Intensity (MFI) of Target Protein% of Control MFI
0 (Vehicle)15,000100%
112,75085%
107,50050%
1002,25015%
10003,00020%

Note: The increase in MFI at 1000 nM may indicate a "hook effect," a phenomenon where high concentrations of a PROTAC can inhibit the formation of the productive ternary complex.

Table 2: Apoptosis Analysis (Annexin V / Propidium Iodide Staining)

PROTAC-X Concentration (nM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Vehicle)9532
108884
100652510
1000503515

Table 3: Cell Cycle Analysis

PROTAC-X Concentration (nM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Vehicle)553015
10602515
100751510
1000701812

Experimental Protocols

Protocol 1: Quantification of Intracellular Target Protein Degradation

This protocol describes the measurement of intracellular target protein levels following treatment with an this compound-based PROTAC using flow cytometry.

Materials:

  • Cell line expressing the target protein of interest

  • This compound-based PROTAC

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against the target protein (conjugated to a fluorophore)

  • Isotype control antibody (conjugated to the same fluorophore)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth and ensures they are sub-confluent at the time of harvest.

  • Treatment: Treat the cells with a dose-response range of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution. Transfer the cell suspension to flow cytometry tubes.

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15-20 minutes at room temperature.

  • Permeabilization: Centrifuge the fixed cells, discard the supernatant, and resuspend in 1 mL of Permeabilization Buffer. Incubate for 15 minutes at room temperature.

  • Antibody Staining: Centrifuge the permeabilized cells and resuspend the pellet in 100 µL of Permeabilization Buffer containing the fluorescently conjugated primary antibody or the isotype control. Incubate for 30-60 minutes at 4°C in the dark.

  • Washing: Add 1 mL of Permeabilization Buffer to each tube, centrifuge, and discard the supernatant. Repeat this wash step twice.

  • Data Acquisition: Resuspend the final cell pellet in 500 µL of PBS. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis: Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC). Determine the Mean Fluorescence Intensity (MFI) for the target protein in each sample and normalize to the vehicle control.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining

This protocol details the detection of apoptosis in cells treated with an this compound-based PROTAC by staining for externalized phosphatidylserine with Annexin V and for membrane integrity with Propidium Iodide (PI).

Materials:

  • Treated cells

  • Annexin V Binding Buffer

  • FITC-conjugated Annexin V (or other fluorophore)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells, as apoptotic cells may detach. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.

  • Data Analysis: Differentiate cell populations: Live (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), and Late Apoptotic/Necrotic (Annexin V+, PI+).

Protocol 3: Cell Cycle Analysis

This protocol outlines the assessment of cell cycle distribution in response to treatment with an this compound-based PROTAC.

Materials:

  • Treated cells

  • PBS

  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A. Incubate at 37°C for 30 minutes.

  • DNA Staining: Add 500 µL of PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI signal.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Relationships in Data Analysis

The following diagram illustrates the logical flow of data analysis for a comprehensive evaluation of a PROTAC's effects.

Data_Analysis_Logic cluster_experiments Flow Cytometry Experiments cluster_analysis Data Interpretation Degradation Protein Degradation Assay Efficacy PROTAC Efficacy (DC50, Dmax) Degradation->Efficacy Apoptosis Apoptosis Assay Phenotype Cellular Phenotype Apoptosis->Phenotype CellCycle Cell Cycle Assay CellCycle->Phenotype Mechanism Mechanism of Action Efficacy->Mechanism Phenotype->Mechanism

Caption: Logical flow for interpreting multi-parametric flow cytometry data.

References

Application Notes and Protocols for Targeted Protein Degradation Using an (S,R,S)-Ahpc-Based PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the target protein and the E3 ligase, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

(S,R,S)-Ahpc-C1-NH2 is a key building block for constructing PROTACs. It is a pre-synthesized conjugate that contains a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a short, single-carbon aliphatic amine linker.[1][2] This ready-to-use component simplifies the synthesis of PROTACs, allowing researchers to focus on coupling it with a suitable ligand for their protein of interest (POI).

This document provides detailed application notes and protocols for the use of a PROTAC synthesized from this compound for the degradation of a specific target protein. While specific data for a PROTAC utilizing the C1 linker is not yet extensively published, we will use the degradation of F-box only protein 22 (FBXO22) by a closely related VHL-recruiting PROTAC with a C6 alkyl linker, AHPC(Me)-C6-NH2, as a representative example.[3] The principles and methodologies described herein are directly applicable to PROTACs constructed with this compound.

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase (in this case, VHL), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can engage another target protein molecule, repeating the degradation cycle.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Proteasomal Degradation PROTAC PROTAC ((S,R,S)-Ahpc-Linker-POI Ligand) POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary POI-PROTAC-VHL Ternary Complex Ternary->PROTAC Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ubiquitin Ub->Ub_POI Transfer Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Representative Target: FBXO22 Degradation

FBXO22 is a substrate recognition component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex. The following data is for the degradation of FBXO22 by the VHL-recruiting PROTAC, AHPC(Me)-C6-NH2, in MOLT-4 cells.[3]

ParameterValueCell Line
DC₅₀ 77 nMMOLT-4
Dₘₐₓ 99%MOLT-4
Time to Dₘₐₓ 5 hoursMOLT-4
Table 1: Degradation profile of FBXO22 by AHPC(Me)-C6-NH2.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of a PROTAC synthesized from this compound.

Cell Culture and Treatment
  • Cell Line: MOLT-4 (human acute lymphoblastic leukemia) or other relevant cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • PROTAC Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Further dilute in culture medium to the desired final concentrations.

  • Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL. Add the diluted PROTAC to the cell culture and incubate for the desired time points (e.g., 1, 5, 24, 48 hours).

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.

  • Cell Lysis:

    • Harvest the treated cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein concentrations and load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-FBXO22) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Western_Blot_Workflow start Start: Treated Cells cell_lysis Cell Lysis (RIPA Buffer) start->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: DC₅₀, Dₘₐₓ analysis->end

Figure 2: Experimental workflow for Western Blotting.
Proteomics for Selectivity Profiling

Whole-cell proteomics can be used to assess the selectivity of the PROTAC for the intended target protein.

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration that induces maximal degradation of the target protein (e.g., 1 µM) for a specified time (e.g., 5 hours).

    • Harvest and lyse the cells as described for western blotting.

    • Prepare the protein lysates for mass spectrometry analysis (e.g., through digestion with trypsin).

  • Mass Spectrometry:

    • Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics data analysis software (e.g., MaxQuant).

    • Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated.

    • A highly selective PROTAC will primarily show a significant reduction in the abundance of the intended target protein.

Target Engagement and Ternary Complex Formation Assays

While not always mandatory for initial characterization, these assays can provide deeper mechanistic insights.

  • Co-immunoprecipitation (Co-IP): To demonstrate the formation of the ternary complex.

    • Lyse PROTAC-treated cells under non-denaturing conditions.

    • Incubate the lysate with an antibody against the target protein or the E3 ligase.

    • Use protein A/G beads to pull down the antibody-protein complex.

    • Elute the bound proteins and analyze by western blotting for the presence of all three components of the ternary complex (POI, PROTAC, and E3 ligase).

  • Isothermal Titration Calorimetry (ITC): To measure the binding affinities between the PROTAC, POI, and E3 ligase in vitro.

Signaling Pathway Context: SCF E3 Ligase Complex

The target protein in our representative example, FBXO22, is part of the SCF E3 ligase complex. Understanding the cellular context of the target is crucial for interpreting the functional consequences of its degradation.

SCF_Complex cluster_SCF SCF E3 Ubiquitin Ligase Complex CUL1 CUL1 (Scaffold) SKP1 SKP1 (Adaptor) CUL1->SKP1 RBX1 RBX1 (RING finger protein) CUL1->RBX1 FBXO22 FBXO22 (F-box protein/ Substrate Receptor) SKP1->FBXO22 E2_Ub E2-Ubiquitin Conjugating Enzyme RBX1->E2_Ub Recruits Substrate Substrate Protein FBXO22->Substrate Binds E2_Ub->Substrate Ubiquitination

Figure 3: The SCF E3 ubiquitin ligase complex with FBXO22.

Conclusion

This compound provides a versatile and efficient starting point for the synthesis of VHL-recruiting PROTACs. By coupling this E3 ligase-linker conjugate to a ligand for a specific protein of interest, researchers can rapidly generate novel protein degraders. The protocols and application notes provided here, using the degradation of FBXO22 by a related PROTAC as a guide, offer a comprehensive framework for the characterization and validation of these powerful research tools and potential therapeutics. Careful execution of these experiments will enable a thorough understanding of the potency, selectivity, and mechanism of action of newly developed PROTACs.

References

Troubleshooting & Optimization

Improving the solubility of (S,R,S)-Ahpc-C1-NH2 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-C1-NH2. The following resources address common challenges related to the solubility of this compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

This compound hydrochloride has a reported solubility of 125 mg/mL in DMSO, which corresponds to a molar concentration of 238.51 mM.[1] It is important to note that achieving this concentration may require sonication.[1]

Q2: My this compound is not dissolving completely in DMSO, even at concentrations below the reported solubility limit. What are the initial troubleshooting steps?

If you are facing solubility issues, consider the following initial steps:

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[2] This absorbed water can significantly reduce its ability to dissolve certain compounds. Always use fresh, anhydrous, high-purity DMSO.[2]

  • Gentle Warming: Try gently warming the solution in a water bath at 37°C for 5-10 minutes. This can increase the kinetic energy and help overcome the solid's lattice energy.[2]

  • Vortexing and Sonication: Ensure adequate mixing by vortexing vigorously for 1-2 minutes. If the compound remains undissolved, sonicate the vial in a water bath for 10-15 minutes to break up any aggregates.

Q3: I observed a precipitate after diluting my DMSO stock solution of this compound into an aqueous buffer for my experiment. What can I do to prevent this?

Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. To mitigate this, try the following:

  • Slow, Dropwise Addition: While gently vortexing the aqueous buffer, add the DMSO stock solution drop by drop. This gradual dilution can help prevent the compound from crashing out of the solution.

  • Lower Final DMSO Concentration: While some cell assays can tolerate up to 1% DMSO, it is generally recommended to keep the final concentration as low as possible, ideally below 0.5%. For sensitive primary cells, a dose-response curve with DMSO concentrations below 0.1% should be performed.

  • Use of Surfactants: For cell-based assays, the addition of a small amount of a non-ionic surfactant, such as Pluronic F-68, to the culture medium can help maintain the solubility of the compound.

Q4: Are there any special considerations for storing the this compound stock solution in DMSO?

Proper storage is crucial to maintain the integrity and solubility of your compound. Stock solutions of this compound hydrochloride in DMSO should be stored in tightly sealed containers at -20°C for up to one month or at -80°C for up to six months. It is advisable to store the solution in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

If you are experiencing persistent solubility issues with this compound in DMSO, follow this systematic troubleshooting workflow.

G cluster_0 Troubleshooting Workflow for this compound Solubility in DMSO start Start: Solubility Issue Identified (Visible particles or cloudiness) check_dmso Step 1: Verify DMSO Quality - Is it fresh, anhydrous, and high-purity? start->check_dmso use_fresh_dmso Action: Use a new, sealed bottle of anhydrous DMSO. check_dmso->use_fresh_dmso No physical_methods Step 2: Apply Physical Dissolution Methods - Vortex vigorously (1-2 min) - Sonicate in water bath (10-15 min) - Gently warm to 37°C (5-10 min) check_dmso->physical_methods Yes use_fresh_dmso->physical_methods check_dissolution Is the solution clear? physical_methods->check_dissolution lower_concentration Step 3: Prepare a More Dilute Stock Solution - The desired concentration may exceed the solubility limit under your conditions. check_dissolution->lower_concentration No success Success: Compound Dissolved - Proceed with experiment. check_dissolution->success Yes contact_support Further Assistance Needed: - Contact technical support for additional guidance. lower_concentration->contact_support

Caption: A workflow diagram for troubleshooting this compound solubility issues in DMSO.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.

  • Preparation: Allow the vial of this compound and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired concentration.

  • Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating (Optional): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer

This protocol describes the procedure for diluting the concentrated DMSO stock solution into an aqueous buffer for use in biological assays.

  • Prepare Aqueous Buffer: Bring your desired aqueous buffer (e.g., PBS, cell culture medium) to the appropriate temperature for your experiment.

  • Vortex Buffer: Gently vortex the aqueous buffer.

  • Dropwise Addition: While the buffer is vortexing, slowly add the this compound DMSO stock solution drop by drop to the buffer to reach the final desired concentration.

  • Final Mixing: Continue to mix the solution for a brief period to ensure homogeneity.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness). If precipitation occurs, the solubility limit in the final buffer may have been exceeded.

Data Presentation

ParameterValueReference
Solubility in DMSO 125 mg/mL (238.51 mM)
Recommended Final DMSO Concentration in Cell Assays < 0.5% (general), < 0.1% (primary cells)
Stock Solution Storage Temperature -20°C (1 month) or -80°C (6 months)

Signaling Pathway

This compound is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a component of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_pathway PROTAC-Mediated Protein Degradation Pathway PROTAC This compound-Linker-TargetLigand (PROTAC) TernaryComplex Ternary Complex (VHL-PROTAC-Target) PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedTarget Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: The mechanism of action for a PROTAC utilizing a VHL ligand like this compound.

References

Technical Support Center: Optimizing Incubation Time for (S,R,S)-Ahpc-C1-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-C1-NH2 based PROTACs. The focus is on optimizing incubation time to achieve reliable and maximal protein degradation. This compound is a linker-ligand conjugate that incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, a common component in PROTAC design[1][2][3].

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for my this compound based PROTAC?

A1: There is no single optimal incubation time, as it is highly dependent on the specific PROTAC, the target protein's natural turnover rate, and the cell line being used. A good starting point is to perform a time-course experiment. We recommend testing a range of time points, such as 2, 4, 8, 16, and 24 hours, to determine the optimal duration for maximal degradation.[4] Some studies suggest starting with both a short (4-8 hours) and a long (12-24 hours) time point for initial compound testing[5].

Q2: I'm not observing any degradation of my target protein. Is the incubation time too short?

A2: While an insufficient incubation time could be the issue, several other factors might be at play. Degradation is a time-dependent process, and it's possible you haven't reached the optimal window. However, you should also consider the following:

  • Suboptimal PROTAC Concentration: The effective concentration range might be narrower than anticipated. A broad dose-response experiment is recommended.

  • Cell Line Insensitivity: The cell line may have low expression of the VHL E3 ligase, which is recruited by the (S,R,S)-Ahpc moiety. Confirm VHL expression via Western blot or qPCR.

  • Inefficient Ternary Complex Formation: The crucial step in PROTAC action is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. If this complex is unstable, degradation will be inefficient.

Q3: My protein degradation is decreasing at longer incubation times. What could be the cause?

A3: This could be due to cellular compensation mechanisms. If the target protein's transcription is upregulated in response to its degradation, you might observe a rebound in protein levels over time. To investigate this, you can measure the mRNA levels of your target protein using RT-qPCR. No significant change in mRNA levels upon PROTAC treatment would indicate that the loss of protein is due to degradation rather than reduced transcription.

Q4: How does the "hook effect" relate to incubation time?

A4: The "hook effect" is a phenomenon where PROTAC efficacy decreases at high concentrations. This is because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. While primarily concentration-dependent, the hook effect can be observed at various incubation times. If you suspect a hook effect, it's crucial to perform a wide dose-response experiment at your determined optimal incubation time to identify the concentration that gives maximal degradation (Dmax).

Q5: How do I confirm that the observed protein loss is due to proteasomal degradation?

A5: To confirm that your this compound based PROTAC is inducing proteasome-mediated degradation, you can co-treat your cells with a proteasome inhibitor, such as MG132. Pre-treatment with a proteasome inhibitor should "rescue" the degradation of your target protein, leading to a restoration of its levels compared to cells treated with the PROTAC alone.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No target degradation at any time point. 1. Incubation time is too short. 2. PROTAC concentration is not optimal (potentially in the "hook effect" range). 3. Low expression of VHL E3 ligase in the cell line. 4. The ternary complex is not forming or is unstable.1. Conduct a time-course experiment with a broader range of time points (e.g., up to 48 hours). 2. Perform a wide dose-response experiment (e.g., 0.01 nM to 50 µM) at a fixed time point. 3. Verify VHL expression in your cell line using Western blot or qPCR. 4. Consider biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation.
Degradation is observed at early time points but diminishes later. 1. Cellular compensatory mechanisms (e.g., increased transcription of the target gene). 2. PROTAC instability or metabolism over time.1. Measure target protein mRNA levels by RT-qPCR at different time points. 2. Assess the stability of your PROTAC in cell culture media and cell lysates using LC-MS.
High variability in degradation levels between experiments. 1. Inconsistent cell density or confluency. 2. Inconsistent PROTAC concentration due to solubility issues. 3. Variability in incubation time.1. Ensure consistent cell seeding density and aim for 70-80% confluency at the time of harvest. 2. Ensure complete dissolution of the PROTAC in a suitable solvent (e.g., DMSO) before diluting in media. Prepare fresh solutions for each experiment. 3. Use a precise timer for all incubation steps.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time Determination

This protocol outlines the steps to identify the optimal incubation time for a given concentration of an this compound based PROTAC.

  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat the cells with a predetermined concentration of your PROTAC. It is advisable to start with a concentration around the DC50 value if known, or a concentration from a previously performed dose-response experiment that showed significant degradation. Include a vehicle control (e.g., DMSO) for comparison.

  • Incubation: Incubate the cells for a range of time points. A typical range would be 0, 2, 4, 8, 12, 16, and 24 hours.

  • Cell Lysis: At each time point, harvest the cells.

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the bands.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the incubation time to determine the time point with maximal degradation.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ub Ubiquitin Ub->Poly_Ub_Target Ubiquitination Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a VHL-based PROTAC.

Incubation_Time_Workflow Start Start: Define PROTAC Concentration Seed_Cells Seed Cells in Multi-well Plate Start->Seed_Cells Treat_Cells Treat Cells with PROTAC and Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate for a Range of Time Points (e.g., 2, 4, 8, 16, 24h) Treat_Cells->Incubate Harvest_Lysis Cell Harvest and Lysis at Each Time Point Incubate->Harvest_Lysis Quantify_Protein Protein Quantification (e.g., BCA Assay) Harvest_Lysis->Quantify_Protein Western_Blot Western Blot Analysis for Target and Loading Control Quantify_Protein->Western_Blot Analyze_Data Densitometry and Data Analysis Western_Blot->Analyze_Data Determine_Optimal_Time Determine Optimal Incubation Time (Dmax) Analyze_Data->Determine_Optimal_Time

Caption: Experimental workflow for incubation time optimization.

Troubleshooting_Logic Start No/Low Degradation Observed Time_Course Perform Time-Course Experiment (2-48h) Start->Time_Course Is incubation time optimized? Degradation_Observed Degradation Observed? Time_Course->Degradation_Observed Optimize_Time Optimize Incubation Time and Proceed Degradation_Observed->Optimize_Time Yes Dose_Response Perform Wide Dose-Response Experiment (pM to µM) Degradation_Observed->Dose_Response No Degradation_Still_No Degradation Observed? Dose_Response->Degradation_Still_No Degradation_Still_No->Optimize_Time Yes Check_VHL Check VHL Expression in Cell Line (WB/qPCR) Degradation_Still_No->Check_VHL No Further_Investigation Further Investigation: - Ternary Complex Formation - PROTAC Stability - Cell Permeability Check_VHL->Further_Investigation

Caption: Troubleshooting logic for no/low degradation.

References

Technical Support Center: Mass Spectrometry of (S,R,S)-Ahpc-C1-NH2 Containing Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the mass spectrometry analysis of molecules containing the (S,R,S)-Ahpc-C1-NH2 moiety.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the mass spectrometric analysis of this compound containing molecules?

A1: Due to the complex and multifunctional nature of the this compound structure, researchers may encounter several challenges, including:

  • Poor Signal Intensity or Ion Suppression: The presence of multiple polar functional groups can lead to strong interactions with the sample matrix, causing a reduction in ionization efficiency.[1]

  • Formation of Multiple Adducts: The molecule's structure, rich in nitrogen and oxygen atoms, makes it prone to forming adducts with various cations present in the mobile phase or from the sample matrix (e.g., Na+, K+, NH4+).[2][3]

  • In-source Fragmentation: The lability of certain bonds under typical ESI conditions can lead to fragmentation within the ion source, complicating the interpretation of the mass spectrum.

  • Unexpected Masses: Detection of masses that do not correspond to the expected parent ion or its common adducts may indicate metabolic modifications (if working with biological samples) or degradation of the molecule. A known metabolic pathway for similar VHL ligands includes amide hydrolysis.[4]

Q2: I am observing a prominent peak at [M+23]+ in my spectrum. What is its origin?

A2: A peak at [M+23]+ corresponds to the sodium adduct of your molecule ([M+Na]+). This is a very common observation in electrospray ionization (ESI) mass spectrometry, especially for molecules with functional groups that can chelate cations. The this compound moiety contains several such groups. The source of sodium can be glassware, solvents, or buffers.

Q3: My signal intensity is very low and inconsistent. What could be the cause and how can I improve it?

A3: Low and inconsistent signal intensity is often a result of ion suppression, where other components in your sample co-elute with your analyte and compete for ionization.[1] To address this, consider the following:

  • Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.

  • Chromatography: Optimize your LC method to achieve better separation of your analyte from matrix components. Modifying the gradient, flow rate, or using a different column chemistry can help.

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering species, thereby mitigating ion suppression.

Q4: I am seeing several unexpected peaks that I cannot identify. What are the possible sources?

A4: Unexpected peaks can arise from several sources:

  • Metabolites: If you are analyzing biological samples, you may be detecting metabolites of your parent molecule. Common metabolic transformations for similar VHL ligands include oxidation, amide hydrolysis, and glucuronidation.

  • Degradation Products: The molecule may be degrading during sample preparation, storage, or in the MS source.

  • Contaminants: Contaminants from solvents, vials, or the LC-MS system can also result in extraneous peaks.

Troubleshooting Guides

Issue 1: Poor Signal Intensity and Ion Suppression

Symptoms:

  • Low analyte signal in the presence of the sample matrix compared to a pure standard.

  • Inconsistent signal intensity across replicate injections.

  • A dip in the signal of a post-column infused standard at the retention time of the analyte.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor signal intensity.

Experimental Protocols:

  • Protocol 1: Post-Column Infusion to Detect Ion Suppression

    • Prepare a standard solution of your analyte at a known concentration.

    • Using a syringe pump and a T-connector, continuously infuse the standard solution into the mobile phase flow between the LC column and the mass spectrometer.

    • Inject a blank matrix sample onto the LC.

    • Monitor the signal of your analyte. A drop in the signal intensity at specific retention times indicates the elution of matrix components that cause ion suppression.

  • Protocol 2: Quantitative Assessment of Matrix Effects

    • Prepare three sets of samples:

      • Set A: Analyte in a neat solvent.

      • Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.

      • Set C: Blank matrix extract.

    • Analyze all three sets by LC-MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B - Peak Area in Set C) / Peak Area in Set A * 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Issue 2: Unidentified Peaks - Adducts, Metabolites, or Degradants

Symptoms:

  • Presence of peaks with m/z values higher or lower than the expected molecular ion.

  • Complex mass spectra that are difficult to interpret.

Data Presentation: Common Adducts and Modifications

Adduct/ModificationMass Shift (Da)Common Sources
Positive Ion Mode
Proton ([M+H]+)+1.0078Acidic mobile phase
Sodium ([M+Na]+)+22.9898Glassware, solvents, buffers
Ammonium ([M+NH4]+)+18.0344Ammonium-based buffers
Potassium ([M+K]+)+38.9637Glassware, solvents, buffers
Acetonitrile ([M+ACN+H]+)+42.0343Acetonitrile in mobile phase
Metabolic Modifications
Oxidation+15.9949Cytochrome P450 metabolism
Amide Hydrolysis+1.0078 (as R-COOH) and formation of free amineHydrolytic enzymes
Glucuronidation+176.0321UGT enzymes
Neutral Losses
Water (-H2O)-18.0106In-source fragmentation of hydroxyl groups
Ammonia (-NH3)-17.0265In-source fragmentation of primary amines

Troubleshooting and Identification Strategy:

G A Start: Unidentified Peaks B Calculate Mass Differences from [M+H]+ A->B C Compare with Common Adducts Table B->C D Consider Metabolic Transformations B->D F Adduct Identified C->F G Potential Metabolite/Degradant D->G E Analyze Fragmentation (MS/MS) H Structure Elucidation E->H G->E

Caption: Strategy for identifying unknown peaks.

Experimental Protocols:

  • Protocol 3: High-Resolution Mass Spectrometry for Formula Determination

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Obtain the accurate mass of the unknown peak.

    • Use the accurate mass to predict the elemental composition.

    • Compare the predicted formula with potential metabolic modifications or degradation products of your parent molecule.

  • Protocol 4: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

    • Isolate the unknown peak in the first stage of the mass spectrometer.

    • Fragment the isolated ion using collision-induced dissociation (CID) or other fragmentation techniques.

    • Analyze the resulting fragment ions.

    • Compare the fragmentation pattern of the unknown with that of the parent molecule to identify common structural motifs and locate the site of modification.

Issue 3: Complex Fragmentation Pattern

Symptoms:

  • MS/MS spectrum contains a large number of fragment ions, making it difficult to interpret.

  • No clear fragmentation pathway is evident.

Visualization: Predicted Fragmentation Pathway of this compound

The this compound moiety has several bonds that are susceptible to cleavage in MS/MS analysis, primarily the amide bonds.

G cluster_0 Predicted Fragmentation of (S,R,S)-Ahpc Core Parent_Ion [this compound+H]+ Frag1 Fragment 1 (Loss of tert-butyl group) Parent_Ion->Frag1 CID Frag2 Fragment 2 (Cleavage of amide bond 1) Parent_Ion->Frag2 CID Frag3 Fragment 3 (Cleavage of amide bond 2) Parent_Ion->Frag3 CID Frag4 Fragment 4 (Loss of water from hydroxyl group) Parent_Ion->Frag4 CID

Caption: Potential fragmentation pathways of the (S,R,S)-Ahpc core.

Experimental Protocols:

  • Protocol 5: Ramped Collision Energy MS/MS

    • Set up an MS/MS experiment where the collision energy is ramped over a range (e.g., 10-50 eV).

    • This allows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation pathways in a single experiment.

    • Analyze the data to identify precursor-product relationships and build a fragmentation tree.

  • Protocol 6: Multi-Stage Mass Spectrometry (MSn)

    • If available on your instrument, perform MSn experiments (e.g., MS3).

    • In an MS3 experiment, a fragment ion from the MS/MS spectrum is isolated and fragmented again.

    • This technique is highly valuable for confirming fragmentation pathways and elucidating the structure of complex molecules by breaking them down into smaller, more easily identifiable pieces.

References

Validation & Comparative

A Comparative Guide to VHL Ligands: (S,R,S)-Ahpc-C1-NH2 and Other Key Molecules for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the von Hippel-Lindau (VHL) E3 ligase ligand (S,R,S)-Ahpc-C1-NH2 with other widely used VHL ligands. The objective is to present a clear, data-driven analysis of their performance characteristics to aid in the selection of the most suitable ligand for Proteolysis Targeting Chimera (PROTAC) development. This document includes a summary of quantitative binding and cellular activity data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to VHL Ligands in PROTAC Technology

The von Hippel-Lindau (VHL) protein is a crucial component of the Cullin-RING E3 ubiquitin ligase complex, which targets proteins for degradation via the ubiquitin-proteasome system.[1][2] One of its primary endogenous substrates is the alpha subunit of the hypoxia-inducible factor (HIF-α). Small molecule ligands that bind to VHL can be incorporated into PROTACs. These bifunctional molecules recruit VHL to a specific protein of interest, leading to its ubiquitination and subsequent degradation. The choice of VHL ligand can significantly impact the potency and efficacy of a PROTAC.[3]

This guide focuses on comparing this compound, a derivative of the well-established VH032 ligand, with other prominent VHL ligands. (S,R,S)-AHPC is also known as VH032-NH2.[3][4] The "-C1-NH2" modification represents a short linker with an amine group, designed for conjugation to a ligand for a target protein.

Comparative Analysis of VHL Ligand Performance

The effectiveness of a VHL ligand is primarily determined by its binding affinity to the VHL protein and its performance when incorporated into a PROTAC to induce the degradation of a target protein.

Binding Affinity to VHL

The binding affinity, typically expressed as the dissociation constant (Kd), is a critical parameter for a VHL ligand. A lower Kd value indicates a stronger binding affinity. The following table summarizes the reported binding affinities for key VHL ligands.

LigandBinding Affinity (Kd) to VHLMethod
(S,R,S)-AHPC (VH032-NH2) Similar to VH032*Inferred from structural similarity
VH032 185 nMIsothermal Titration Calorimetry (ITC)
VH101 44 nMNot Specified
VH298 44 nMNot Specified

*Note: this compound is a derivative of (S,R,S)-AHPC (VH032-NH2) with a short linker. The core binding moiety is identical to VH032. Therefore, its binding affinity to VHL is expected to be very similar to that of VH032, as the linker attachment point is generally solvent-exposed and does not significantly interfere with VHL binding.

Cellular Activity of PROTACs Utilizing AHPC-Based VHL Ligands

The ultimate measure of a VHL ligand's utility is its ability to facilitate the degradation of a target protein when incorporated into a PROTAC. The following table provides examples of the cellular activity of PROTACs that use AHPC-based VHL ligands. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics of PROTAC efficacy.

PROTACVHL Ligand MoietyTarget ProteinCell LineDC50Dmax
AHPC(Me)-C6-NH2 (S,R,S)-AHPC (methylated)FBXO22Jurkat77 nM99%
GMB-475 (S,R,S)-AHPCBCR-ABL1Ba/F31.11 µM (IC50)Not Reported
MZ1 VH032BRD4HeLa~25-920 nM>90%
ARV-771 VH032 derivativeBET proteins22Rv1<10 nM>90%
Unnamed PROTAC VH298 derivativeBRD9Not SpecifiedPotent Degradation>90%

Signaling Pathways and Mechanism of Action

Understanding the biological context in which VHL and VHL-recruiting PROTACs operate is essential for their effective application.

VHL-HIF-α Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and proteasomal degradation. In low oxygen conditions (hypoxia), PHDs are inactive, HIF-α is not hydroxylated, and it is not recognized by VHL. This leads to the stabilization of HIF-α, which can then translocate to the nucleus and activate the transcription of genes involved in the hypoxic response.

VHL_HIF_alpha_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-alpha HIF-alpha PHDs PHDs HIF-alpha->PHDs O2 Hydroxylated HIF-alpha Hydroxylated HIF-alpha PHDs->Hydroxylated HIF-alpha VHL VHL Hydroxylated HIF-alpha->VHL Recognition Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation HIF-alpha_hypoxia HIF-alpha Stabilization Stabilization HIF-alpha_hypoxia->Stabilization No O2 -> No Hydroxylation Nucleus Nucleus Stabilization->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription

VHL-HIF-α Signaling Pathway
General Mechanism of VHL-Recruiting PROTACs

A VHL-recruiting PROTAC is a heterobifunctional molecule with one end binding to the target protein and the other end binding to VHL. This brings the target protein and the VHL E3 ligase complex into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism PROTAC PROTAC Target_Protein Target_Protein PROTAC->Target_Protein Binds VHL VHL PROTAC->VHL Binds Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target_Protein->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Leads to Degraded_Target Degraded_Target Proteasome->Degraded_Target

PROTAC Mechanism of Action

Experimental Protocols

Accurate and reproducible experimental methods are critical for the evaluation of VHL ligands and PROTACs.

VHL Ligand Binding Assay: Fluorescence Polarization

This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of a test compound to the VHL complex.

Workflow:

FP_Assay_Workflow Prepare_Reagents Prepare Reagents (VHL Complex, Fluorescent Probe, Test Compound) Dispense_Reagents Dispense Reagents into Microplate Prepare_Reagents->Dispense_Reagents Incubate Incubate at Room Temperature Dispense_Reagents->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Analyze_Data Analyze Data to Determine IC50/Kd Read_FP->Analyze_Data

Fluorescence Polarization Assay Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the purified VHL-ElonginB-ElonginC (VBC) complex in FP assay buffer.

    • Prepare a solution of a fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule VHL ligand) in FP assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in FP assay buffer.

  • Assay Plate Setup:

    • In a black, low-volume microplate, add the VBC complex solution to all wells except the "no enzyme" control wells.

    • Add the fluorescent probe solution to all wells.

    • Add the serially diluted test compound to the appropriate wells. Include wells with a known VHL inhibitor as a positive control and wells with buffer/DMSO as a negative control.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters for the fluorophore being used.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki or Kd).

Cellular Protein Degradation Assay: HiBiT/NanoLuc Method

This protocol describes a sensitive, luminescence-based method to quantify the degradation of a target protein in live cells.

Workflow:

HiBiT_Assay_Workflow Cell_Engineering Engineer Cells to Express HiBiT-tagged Target Protein Seed_Cells Seed Cells in Microplate Cell_Engineering->Seed_Cells Treat_with_PROTAC Treat Cells with PROTAC Dilutions Seed_Cells->Treat_with_PROTAC Add_LgBiT_Substrate Add LgBiT Protein and Substrate Treat_with_PROTAC->Add_LgBiT_Substrate Measure_Luminescence Measure Luminescence Add_LgBiT_Substrate->Measure_Luminescence Analyze_Data Analyze Data to Determine DC50 and Dmax Measure_Luminescence->Analyze_Data

HiBiT Degradation Assay Workflow

Methodology:

  • Cell Line Generation:

    • Use CRISPR/Cas9 gene editing to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein in a suitable cell line.

  • Cell Plating:

    • Seed the HiBiT-tagged cells into a white, opaque-bottomed microplate and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions and incubate for the desired time period (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

  • Luminescence Detection:

    • Add the Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT protein and substrate) to the cells.

    • Incubate for a short period to allow for cell lysis and the development of the luminescent signal.

  • Measurement and Analysis:

    • Measure the luminescence in each well using a luminometer.

    • Normalize the luminescence signal to the vehicle control to determine the percentage of remaining protein.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to calculate the DC50 and Dmax values.

Conclusion

The selection of an appropriate VHL ligand is a critical step in the design of effective PROTACs. This compound, being a derivative of the well-characterized VH032 ligand, offers a reliable and potent option for recruiting the VHL E3 ligase. Its performance is comparable to other established VHL ligands, and its pre-functionalized linker provides a convenient point of attachment for target-binding moieties. The ultimate choice of VHL ligand will depend on the specific target protein, the desired pharmacokinetic properties of the PROTAC, and the overall design strategy. The experimental protocols provided in this guide offer a robust framework for the quantitative evaluation and comparison of different VHL ligands and the resulting PROTACs.

References

The Critical Role of Stereochemistry: A Comparative Guide to (S,R,S)-Ahpc-C1-NH2 and its Inactive Counterpart, (S,S,S)-Ahpc-C1-NH2

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the precise molecular architecture of chemical tools is paramount. This guide provides a detailed comparison of (S,R,S)-Ahpc-C1-NH2, a potent recruiter of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its stereoisomer, (S,S,S)-Ahpc-C1-NH2, which serves as a crucial negative control. Understanding the profound impact of stereochemistry on biological activity is essential for researchers designing and interpreting experiments involving Proteolysis Targeting Chimeras (PROTACs).

Differentiating Activity Through Stereoisomerism

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This compound is a derivative of the well-established VHL ligand, VH032, functionalized with a C1 amine linker for conjugation to a target protein ligand. Its specific three-dimensional arrangement, denoted by the (S,R,S) stereochemistry, is critical for high-affinity binding to the VHL E3 ligase.

In stark contrast, the (S,S,S)-Ahpc-C1-NH2 stereoisomer is designed to be biologically inactive. While chemically identical in composition, its altered spatial arrangement at one of the chiral centers prevents effective binding to the VHL protein. This makes it an ideal negative control in experiments, allowing researchers to distinguish between the specific effects of VHL-mediated protein degradation and any off-target or non-specific effects of the PROTAC molecule.

Quantitative Comparison of VHL Binding Affinity

The cornerstone of the functional difference between these two molecules lies in their ability to bind to the VHL protein. The (S,R,S) configuration of the active ligand allows it to fit snugly into the binding pocket of VHL.

CompoundStereochemistryVHL Binding Affinity (Kd)Activity
(S,R,S)-Ahpc (VH032)S,R,S~80-90 nM[1]Active VHL Ligand
(S,S,S)-AhpcS,S,SNot reported (presumed negligible)Inactive Negative Control[2]

Note: The binding affinity of the core (S,R,S)-Ahpc (VH032) ligand is provided. The C1-NH2 linker is not expected to significantly alter the core binding interaction with VHL.

Experimental Evidence: The Impact of Stereochemistry on Protein Degradation

The practical consequence of this differential VHL binding is demonstrated in cellular protein degradation assays. A study by Tian Qiu and colleagues in the Journal of the American Chemical Society provides a clear example. While not using the exact C1-NH2 linker, they synthesized a PROTAC with the active (S,R,S)-VHL ligand and a negative control with an inverted stereocenter, which abrogates VHL binding.

In this study, the PROTAC incorporating the active VHL ligand led to potent degradation of the target protein, FBXO22. Conversely, the negative control compound with the inverted stereocenter failed to induce any degradation, confirming that VHL engagement is essential for the observed protein knockdown.[3][4] This exemplifies the critical role of (S,S,S)-Ahpc derivatives as negative controls to validate the mechanism of action of VHL-recruiting PROTACs.

Signaling Pathways and Experimental Workflows

The mechanism of action for a VHL-recruiting PROTAC and the rationale for using a non-binding stereoisomer as a control can be visualized through the following diagrams.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-Ahpc-based PROTAC Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin Target->Ub Ubiquitination VHL->Ub Proteasome Proteasome Ub->Proteasome Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Negative_Control_Workflow cluster_experiment Experimental Logic Active_PROTAC Treat cells with (S,R,S)-Ahpc-based PROTAC Lysis Cell Lysis & Protein Extraction Active_PROTAC->Lysis Negative_Control Treat cells with (S,S,S)-Ahpc-based PROTAC Negative_Control->Lysis Western_Blot Western Blot Analysis (Target Protein Levels) Lysis->Western_Blot Result_Active Result: Target Protein Degradation Observed Western_Blot->Result_Active Result_Negative Result: No Target Protein Degradation Western_Blot->Result_Negative

Caption: Experimental workflow comparing active and negative control PROTACs.

Experimental Protocols

VHL Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of ligands to the VHL protein.

Materials:

  • Purified recombinant VHL protein complex (VHL/Elongin B/Elongin C)

  • Fluorescently labeled VHL ligand (tracer)

  • This compound and (S,S,S)-Ahpc-C1-NH2

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of the test compounds (this compound and (S,S,S)-Ahpc-C1-NH2) in assay buffer.

  • In a 384-well plate, add the fluorescent tracer and the VHL protein complex to each well.

  • Add the serially diluted test compounds to the wells. Include wells with no compound (positive control) and wells with no VHL protein (negative control).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the IC50 values by plotting the change in fluorescence polarization against the compound concentration.

Cellular Protein Degradation Assay (Western Blot)

This assay is used to measure the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium and reagents

  • PROTACs constructed with this compound and (S,S,S)-Ahpc-C1-NH2

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the active PROTAC, the negative control PROTAC, or DMSO for a desired time course (e.g., 4, 8, 16, 24 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

References

Validating Ternary Complex Formation with (S,R,S)-Ahpc-C1-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the formation of a ternary complex mediated by PROTACs (Proteolysis Targeting Chimeras) synthesized using the (S,R,S)-Ahpc-C1-NH2 E3 ligase ligand-linker conjugate. This compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the targeted protein degradation pathway. The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a pivotal step for subsequent ubiquitination and degradation of the target protein.[1][2]

This document outlines key experimental techniques, presents comparative data for VHL-based and CRBN-based PROTACs targeting the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4, and discusses alternative approaches to targeted protein degradation.

The Role of this compound in PROTAC-mediated Degradation

This compound serves as a foundational building block for constructing PROTACs that hijack the VHL E3 ligase. A PROTAC synthesized from this conjugate will have a VHL ligand on one end, a linker, and a warhead on the other end that binds to a specific protein of interest (POI). By simultaneously binding to both the POI and VHL, the PROTAC facilitates their proximity, leading to the formation of a ternary complex. This proximity enables the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.

cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC ((S,R,S)-Ahpc-based) POI->PROTAC binds Proteasome Proteasome POI->Proteasome Enters VHL VHL E3 Ligase VHL->PROTAC binds Ternary_Complex POI-PROTAC-VHL Ternary Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Ub->POI tags Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Comparative Analysis of BRD4-Targeting PROTACs

To illustrate the performance of a VHL-based PROTAC potentially synthesized from an this compound scaffold, we compare the well-characterized VHL-recruiting PROTAC, MZ1 , with the Cereblon (CRBN)-recruiting PROTAC, dBET1 . Both PROTACs target the BRD4 protein.[3]

ParameterMZ1 (VHL-based)dBET1 (CRBN-based)Significance
Target Protein BRD4BRD4Both target the same protein, allowing for direct comparison of the E3 ligase recruiting moiety.
E3 Ligase Recruited VHLCRBNDifferent E3 ligases can lead to variations in degradation efficiency, tissue specificity, and potential off-target effects.[][5]
Binding Affinity (BRD4 BD2, Kd) ~28 nM~90 nMReflects the affinity of the JQ1 warhead used in both PROTACs.
Ternary Complex Cooperativity (α) >1 (Positive)~1 (Non-cooperative)Positive cooperativity, where the binding of one protein enhances the binding of the other, can lead to a more stable ternary complex and more efficient degradation.
Cellular Degradation (DC50) ~25 nM (in HAP1 cells)~100 nM (in HAP1 cells)A lower DC50 value indicates higher potency in inducing protein degradation.
Maximal Degradation (Dmax) >90%>90%Both PROTACs can achieve a high level of target protein degradation.

Experimental Protocols for Ternary Complex Validation

Validating the formation and characterizing the properties of the ternary complex are crucial steps in PROTAC development. A combination of biophysical and cell-based assays is typically employed.

Biophysical Assays

These in vitro techniques provide quantitative data on the binding affinities and thermodynamics of the interactions between the PROTAC, the target protein, and the E3 ligase.

cluster_0 Biophysical Assay Workflow start Start protein_prep Protein Purification (Target Protein & E3 Ligase) start->protein_prep assay_setup Assay Setup protein_prep->assay_setup spr Surface Plasmon Resonance (SPR) assay_setup->spr itc Isothermal Titration Calorimetry (ITC) assay_setup->itc bli Bio-Layer Interferometry (BLI) assay_setup->bli data_analysis Data Analysis (K_D, k_on, k_off, α) spr->data_analysis itc->data_analysis bli->data_analysis end End data_analysis->end

Figure 2: General workflow for biophysical assays.

1. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

  • Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the other binding partners (PROTAC and target protein) is flowed over the chip. The binding events cause a change in the refractive index at the sensor surface, which is detected as a response unit (RU).

  • Protocol Outline:

    • Immobilize the VHL-EloB-EloC (VBC) complex onto a sensor chip.

    • Perform binary interaction analysis by injecting the PROTAC alone to determine its affinity for VHL.

    • Perform ternary complex analysis by injecting a pre-incubated mixture of the PROTAC and the target protein (e.g., BRD4) over the VHL surface.

    • Analyze the sensorgrams to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

    • Calculate the cooperativity factor (α) by dividing the K_D of the binary interaction by the K_D of the ternary interaction.

2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.

  • Principle: A solution of one molecule (e.g., the PROTAC) is titrated into a solution of the other binding partner(s) (e.g., E3 ligase and target protein) in the sample cell of a microcalorimeter. The heat released or absorbed during binding is measured.

  • Protocol Outline:

    • Perform a binary titration of the PROTAC into the E3 ligase solution to determine the binding affinity and enthalpy.

    • Perform another binary titration of the PROTAC into the target protein solution.

    • Perform a ternary titration by titrating the PROTAC into a solution containing both the E3 ligase and the target protein.

    • Analyze the resulting thermograms to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interactions.

3. Bio-Layer Interferometry (BLI)

BLI is another label-free optical technique for measuring biomolecular interactions.

  • Principle: A biosensor tip is coated with one of the interacting molecules. The tip is then dipped into a solution containing the other binding partners. Changes in the interference pattern of light reflected from the biosensor surface indicate binding.

  • Protocol Outline:

    • Immobilize the biotinylated E3 ligase onto streptavidin-coated biosensors.

    • Establish a baseline by dipping the biosensor in buffer.

    • Associate the ternary complex by dipping the biosensor into a solution containing the PROTAC and the target protein.

    • Dissociate the complex by moving the biosensor back into the buffer.

    • Analyze the resulting binding curves to determine kinetic parameters.

Cell-Based Assays

These assays validate ternary complex formation within a cellular environment, providing more physiologically relevant data.

NanoBRET™ Ternary Complex Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions in living cells.

  • Principle: The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® protein that is labeled with a fluorescent ligand (energy acceptor). If the PROTAC brings the two proteins into close proximity, energy is transferred from the donor to the acceptor, resulting in a BRET signal.

  • Protocol Outline:

    • Co-transfect cells with plasmids encoding the NanoLuc-target protein and HaloTag-E3 ligase fusion proteins.

    • Label the HaloTag fusion protein with the NanoBRET™ 618 ligand.

    • Treat the cells with a serial dilution of the PROTAC.

    • Add the NanoLuc® substrate and measure the donor and acceptor emissions using a plate reader.

    • Calculate the NanoBRET™ ratio to quantify ternary complex formation.

Signaling Pathways Affected by BRD4 Degradation

Degradation of BRD4, a key transcriptional co-activator, has significant downstream effects on various signaling pathways, particularly those involved in cell proliferation and survival.

cluster_0 Downstream Effects of BRD4 Degradation BRD4 BRD4 Degradation Degradation BRD4->Degradation PROTAC VHL-based PROTAC PROTAC->BRD4 induces cMyc c-Myc Transcription Downregulation Degradation->cMyc Bcl2 Bcl-2 Transcription Downregulation Degradation->Bcl2 CellCycle Cell Cycle Arrest cMyc->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis

Figure 3: Signaling consequences of BRD4 degradation.

BRD4 is known to regulate the expression of the proto-oncogene c-Myc. Therefore, degradation of BRD4 leads to the downregulation of c-Myc, which in turn can induce cell cycle arrest and inhibit proliferation. Additionally, BRD4 degradation can lead to the suppression of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells.

Alternative Approaches to Targeted Protein Degradation

While PROTACs are a powerful technology, several alternative strategies for targeted protein degradation are emerging:

  • Molecular Glues: These are small molecules that induce a new protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation. They are typically smaller than PROTACs and do not require a linker.

  • Lysosome-Targeting Chimeras (LYTACs): These molecules direct extracellular and membrane-associated proteins to the lysosome for degradation by linking a target-binding moiety to a ligand for a lysosomal targeting receptor.

  • Autophagy-Targeting Chimeras (AUTACs): These chimeras induce the degradation of cytosolic proteins and even organelles through the autophagy pathway. They consist of a target-binding molecule and an autophagy-inducing molecule.

Conclusion

The validation of ternary complex formation is a critical aspect of developing effective PROTACs. The use of this compound provides a reliable starting point for the synthesis of VHL-recruiting PROTACs. A multi-faceted approach combining biophysical and cell-based assays is essential for a thorough characterization of these molecules. The comparative data presented here for VHL- and CRBN-based PROTACs highlight the importance of the choice of E3 ligase in determining the pharmacological properties of the degrader. As the field of targeted protein degradation continues to evolve, a comprehensive understanding of the underlying mechanisms and the availability of robust validation methods will be paramount for the successful development of novel therapeutics.

References

A Comparative Guide to E3 Ligase Recruitment in PROTACs: VHL vs. Other Key Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of potent and selective Proteolysis-Targeting Chimeras (PROTACs). The choice of E3 ligase determines the cellular machinery co-opted for targeted protein degradation and significantly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting PROTAC.

This guide provides a comparative analysis of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase, often utilizing ligands such as (S,R,S)-Ahpc-C1-NH2, against those that engage other prominent E3 ligase systems, including Cereblon (CRBN), Murine double minute 2 (MDM2), and Inhibitor of Apoptosis Proteins (IAPs). This comparison is supported by experimental data, detailed methodologies for key assays, and visualizations of the underlying biological pathways.

Understanding the Role of this compound

This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the VHL E3 ubiquitin ligase.[3] The "-C1-NH2" component represents a short linker with a terminal amine group, which serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thus forming a heterobifunctional PROTAC.[1][2] PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Quantitative Comparison: VHL- vs. CRBN-Based PROTACs for BRD4 Degradation

A direct comparison of the efficacy of a single PROTAC across different E3 ligase systems is not feasible, as the E3 ligase ligand is specific to its target. A more insightful comparison involves evaluating different PROTACs designed to degrade the same protein of interest but recruiting different E3 ligases. A well-documented example is the degradation of the bromodomain-containing protein 4 (BRD4), a key epigenetic reader and therapeutic target in cancer.

Two extensively studied PROTACs for BRD4 degradation are MZ1, which recruits VHL, and dBET1, which recruits CRBN. Both utilize derivatives of the same BRD4 inhibitor, JQ1, as their target-binding ligand.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50DmaxReference
MZ1 VHLBRD4HeLa~13 nM>95%BenchChem
dBET1 CRBNBRD4HeLa~3 nM>95%BenchChem
  • DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

This data indicates that for the specific target BRD4 in HeLa cells, the CRBN-recruiting PROTAC dBET1 demonstrates higher potency (lower DC50) than the VHL-recruiting PROTAC MZ1, although both achieve near-complete degradation of the target protein. However, the choice between VHL and CRBN is not solely based on potency and is influenced by a range of factors.

Key Considerations in Selecting an E3 Ligase System

FeatureVHLCRBNMDM2IAPs
Ligand Properties Peptidomimetic, higher molecular weight, potential for lower cell permeability.Small molecule (IMiD-based), generally good cell permeability and oral bioavailability.Nutlin-based ligands, can be larger molecules.Small molecule ligands available.
Expression Profile Ubiquitously expressed, but levels can be low in certain tissues and downregulated in hypoxic conditions.Ubiquitously expressed, with high levels in hematopoietic cells.Overexpressed in many cancers, but low in normal tissues.Expression can vary across different tissues.
Subcellular Localization Primarily cytoplasmic, but can shuttle to the nucleus.Primarily nuclear, but can shuttle to the cytoplasm.Predominantly nucleoplasmic.Primarily cytoplasmic.
Ternary Complex Formation Often forms highly stable and cooperative ternary complexes.Ternary complex stability and cooperativity can be variable.Information on ternary complex cooperativity is less extensive.Information on ternary complex cooperativity is less extensive.
Potential Off-Target Effects Generally considered to have high selectivity with fewer off-target effects.IMiD-based ligands can induce degradation of endogenous neosubstrates (e.g., IKZF1/3), which can be a therapeutic advantage or a liability.Primarily associated with the p53 pathway.Involved in apoptosis and immune signaling pathways.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for PROTACs involves hijacking the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Evaluation

A typical workflow to assess the efficacy of a PROTAC involves several key experimental stages.

PROTAC_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_incell Cell-Based Assays Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., NanoBRET, SPR) Ubiquitination_Assay In Vitro Ubiquitination Assay Cell_Treatment Treat cells with PROTAC (Dose-response and time-course) Western_Blot Western Blot for Protein Degradation (Determine DC50 and Dmax) Cell_Treatment->Western_Blot Ubiquitination_IP In-Cell Ubiquitination Assay (IP-Western Blot) Cell_Treatment->Ubiquitination_IP Viability_Assay Cell Viability/Proliferation Assay Cell_Treatment->Viability_Assay

Caption: Experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the quantification of target protein degradation in response to PROTAC treatment.

1. Cell Culture and Treatment:

  • Seed the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare a serial dilution of the PROTAC in fresh culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 1 nM to 10 µM).

  • Remove the old medium and treat the cells with the PROTAC dilutions for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop the blot using an ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).

4. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay by Immunoprecipitation

This protocol is used to confirm that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC50) and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.

  • Boil the lysates for 10 minutes.

2. Immunoprecipitation:

  • Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.

  • Pre-clear the lysates with Protein A/G agarose beads.

  • Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C.

  • Add Protein A/G agarose beads to pull down the antibody-protein complex.

3. Western Blotting:

  • Wash the beads several times with wash buffer.

  • Elute the protein from the beads by boiling in Laemmli sample buffer.

  • Perform SDS-PAGE and Western blotting as described in Protocol 1.

  • Probe the membrane with an antibody that recognizes ubiquitin (e.g., anti-Ub, P4D1). A smear or ladder of high molecular weight bands indicates polyubiquitination of the target protein.

Protocol 3: Ternary Complex Formation using NanoBRET™ Assay

This live-cell assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.

1. Cell Preparation:

  • Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® in a suitable cell line (e.g., HEK293).

2. Assay Setup:

  • Seed the cells in a 96-well white assay plate.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Add a serial dilution of the PROTAC to the wells.

3. BRET Measurement:

  • Add the Nano-Glo® Live Cell Substrate.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of BRET measurements.

4. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The selection of an E3 ligase is a critical step in the design of effective PROTACs. While this compound and similar molecules are valuable tools for engaging the VHL system, a comprehensive understanding of the advantages and disadvantages of different E3 ligases is essential for successful targeted protein degradation. VHL-based PROTACs often exhibit high selectivity and form stable ternary complexes. In contrast, CRBN-based PROTACs, utilizing small molecule ligands, may offer advantages in cell permeability and potency, but can have a broader off-target profile. The choice ultimately depends on the specific target protein, the desired therapeutic window, and the cellular context. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of PROTACs targeting different E3 ligase systems, enabling researchers to make data-driven decisions in the development of novel protein degraders.

References

A Head-to-Head Comparison of VHL and Cereblon E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an E3 ubiquitin ligase ligand is a critical step in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of two of the most widely utilized classes of E3 ligase ligands: those targeting the von Hippel-Lindau (VHL) E3 ligase, represented here by (S,R,S)-Ahpc-based ligands, and those targeting Cereblon (CRBN), exemplified by the immunomodulatory drugs (IMiDs) and their derivatives.

This comprehensive analysis summarizes key quantitative performance metrics, details the experimental protocols for their determination, and visualizes the underlying biological pathways and experimental workflows to inform the rational design of next-generation protein degraders.

Executive Summary

The choice between VHL and Cereblon as the E3 ligase to recruit for targeted protein degradation is nuanced, with each offering distinct advantages and disadvantages. VHL ligands, such as those based on the (S,R,S)-Ahpc scaffold, are known for their high binding affinity and have been instrumental in the development of highly potent PROTACs like ARV-771 and MZ1.[1][2] Cereblon ligands, derived from molecules like thalidomide, lenalidomide, and pomalidomide, also exhibit strong binding and have a long history of clinical use, providing a wealth of safety and activity data.[3]

The decision to employ a VHL or Cereblon ligand in a PROTAC is often guided by the specific target protein, the desired degradation profile, and the cellular context. This guide aims to provide the necessary data and methodologies to make an informed choice.

Quantitative Performance Metrics: A Side-by-Side Look

The following tables provide a summary of the binding affinities and degradation efficiencies of representative VHL and Cereblon ligands. It is important to note that these values can vary depending on the specific experimental conditions, the protein construct used, and the assay methodology.

Table 1: Binding Affinity of E3 Ligase Ligands

Ligand ClassRepresentative LigandE3 LigaseBinding Affinity (Kd)Assay Method
VHL Ligands (S,R,S)-Ahpc (VH032)VHL185 nM[4]Isothermal Titration Calorimetry (ITC)
VH298VHL52 nM[4]Isothermal Titration Calorimetry (ITC)
MZ1 (VHL ligand component)VHL66 nMIsothermal Titration Calorimetry (ITC)
Cereblon Ligands ThalidomideCereblon~250 nMCompetitive Titration
LenalidomideCereblon~178 nMCompetitive Titration
PomalidomideCereblon~157 nMCompetitive Titration

Table 2: Degradation Performance of PROTACs Utilizing VHL and Cereblon Ligands

PROTACTarget ProteinE3 Ligase RecruitedDC50DmaxCell Line
VHL-based
ARV-771BRD2/3/4VHL<1 nM>90%Castration-Resistant Prostate Cancer Cells
MZ1BRD4VHL2-20 nM>90%HeLa, 22Rv1
Cereblon-based
dBET1BRD4CereblonVaries by cell lineVaries by cell linePanel of 56 cell lines
ZQ-23HDAC8Cereblon147 nM93%Not specified
Lenalidomide-based PROTACBET ProteinsCereblonVariesVariesHEK293T

Signaling Pathways and Mechanisms of Action

The recruitment of either the VHL or Cereblon E3 ligase by a PROTAC initiates a cascade of events culminating in the degradation of the target protein. Understanding these pathways is crucial for interpreting experimental data and designing effective degraders.

PROTAC_Mechanism cluster_VHL VHL-based PROTAC cluster_CRBN Cereblon-based PROTAC VHL_PROTAC (S,R,S)-Ahpc-based PROTAC Ternary_V VHL-PROTAC-Target Ternary Complex VHL_PROTAC->Ternary_V Binds VHL VHL E3 Ligase Complex VHL->Ternary_V Recruited Target_V Target Protein Target_V->Ternary_V Binds Ub_V Ubiquitination Ternary_V->Ub_V Induces Proteasome_V 26S Proteasome Ub_V->Proteasome_V Targets for Degradation_V Degraded Target Proteasome_V->Degradation_V Mediates CRBN_PROTAC IMiD-based PROTAC Ternary_C CRBN-PROTAC-Target Ternary Complex CRBN_PROTAC->Ternary_C Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary_C Recruited Target_C Target Protein Target_C->Ternary_C Binds Ub_C Ubiquitination Ternary_C->Ub_C Induces Proteasome_C 26S Proteasome Ub_C->Proteasome_C Targets for Degradation_C Degraded Target Proteasome_C->Degradation_C Mediates

Caption: PROTAC-mediated protein degradation pathway for VHL and Cereblon.

Experimental Protocols

Accurate and reproducible data are the cornerstone of effective drug development. The following sections provide detailed methodologies for the key experiments used to characterize VHL and Cereblon ligands and their corresponding PROTACs.

Protocol 1: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).

Methodology:

  • Sample Preparation:

    • Express and purify the recombinant E3 ligase (VHL or Cereblon complex).

    • Prepare a concentrated solution of the E3 ligase in a suitable buffer (e.g., PBS or HEPES).

    • Prepare a solution of the ligand ((S,R,S)-Ahpc-C1-NH2 or Cereblon ligand) in the same buffer. The ligand concentration should be 10-20 times that of the protein.

    • Ensure both solutions are degassed immediately before the experiment to prevent bubble formation.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • A control experiment, injecting the ligand into the buffer alone, should be performed to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Purified E3 Ligase Solution Load_Protein Load E3 Ligase into Sample Cell Prep_Protein->Load_Protein Prep_Ligand Prepare Ligand Solution in Matched Buffer Load_Ligand Load Ligand into Syringe Prep_Ligand->Load_Ligand Degas Degas Both Solutions Degas->Load_Protein Degas->Load_Ligand Titration Perform Serial Injections Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Integrate Integrate Heat Peaks Measure_Heat->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Determine Determine Kd, n, ΔH, ΔS Fit->Determine

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Protocol 2: Determination of Degradation Efficiency (DC50 and Dmax) by Western Blotting

Western blotting is a widely used method to quantify the reduction in target protein levels following treatment with a PROTAC.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve.

    • Determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation) from the curve.

Western_Blot_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_lysis Lysis and Quantification cluster_blotting Western Blotting cluster_analysis Data Analysis Plate_Cells Plate Cells Treat_Cells Treat with PROTAC (Dose-Response) Plate_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Quantify_Bands Quantify Band Intensity Detect->Quantify_Bands Normalize Normalize to Loading Control Quantify_Bands->Normalize Calculate_Deg Calculate % Degradation Normalize->Calculate_Deg Plot_Curve Plot Dose-Response Curve Calculate_Deg->Plot_Curve Determine_Params Determine DC50 & Dmax Plot_Curve->Determine_Params

Caption: Experimental workflow for determining DC50 and Dmax by Western Blot.

Conclusion

Both VHL and Cereblon E3 ligase ligands are powerful tools for inducing targeted protein degradation. The choice between them is a strategic one, dependent on a multitude of factors including the specific target, desired selectivity, and the cellular environment. VHL ligands often exhibit very high binding affinities, leading to the development of highly potent PROTACs. Cereblon ligands, with their extensive history in the clinic, offer a well-understood safety and activity profile. By carefully considering the quantitative data and employing the robust experimental protocols outlined in this guide, researchers can make informed decisions to advance the development of novel and effective PROTAC-based therapeutics.

References

In vivo validation of protein degradation by (S,R,S)-Ahpc-C1-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the In Vivo Validation of Protein Degradation by (S,R,S)-Ahpc-C1-NH2 PROTACs for Researchers, Scientists, and Drug Development Professionals.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, a popular choice in PROTAC design. This guide provides an objective comparison of the in vivo performance of PROTACs incorporating the this compound linker and its conceptual equivalents, supported by experimental data and detailed methodologies.

The linker in a PROTAC is not merely a spacer but a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[2] The "this compound" designation implies the VHL ligand "(S,R,S)-Ahpc" is connected via a short, one-carbon alkyl chain with a terminal amine, which is then used to conjugate to the POI ligand. This short, flexible linker can have significant implications for the PROTAC's in vivo behavior.

Comparative In Vivo Efficacy: The Critical Role of the Linker

The optimal linker length and composition are highly dependent on the specific POI and the E3 ligase being recruited. A linker that is too short may lead to steric hindrance, preventing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). Conversely, an excessively long linker might result in a non-productive ternary complex geometry, leading to inefficient ubiquitination and degradation.[2]

Table 1: In Vivo Performance of VHL-Based PROTACs with Short Linkers

Target ProteinPROTACLinker DescriptionAnimal ModelDosing RegimenKey In Vivo FindingsReference
KRAS G12CLC-2Short ~6-atom linkerNude mice with KRAS G12C xenograftsIntraperitoneal injectionSustained degradation of KRAS G12C and downstream signaling suppression for up to 72 hours.[3][4]
p38αNR-11cVaries (short linker variant)Mammary tumor xenografts in miceLocal administrationSuccessful degradation of p38α in tumors. Systemic administration led to degradation primarily in the liver.
SMARCA2ACBI2Optimized short linkerSMARCA4-deficient cancer modelsOral administrationSelective degradation of SMARCA2 over SMARCA4, demonstrating oral bioavailability and in vivo efficacy.

Key Observations:

  • Short Linkers Can Be Highly Effective: The case of the KRAS G12C degrader, LC-2, demonstrates that a short linker can induce potent and sustained in vivo protein degradation. This suggests that for certain target proteins, a compact PROTAC architecture is favorable for ternary complex formation.

  • Bioavailability and Distribution are Linker-Dependent: The study on the p38α PROTAC, NR-11c, highlights that even with effective degradation, the route of administration and the PROTAC's physicochemical properties, influenced by the linker, dictate its tissue distribution and overall in vivo efficacy. The observation that VHL-based PROTACs may offer better solubility than those based on Cereblon (CRBN) is a significant consideration for achieving favorable pharmacokinetics.

  • Oral Bioavailability with VHL-based PROTACs is Achievable: The development of ACBI2, an orally active VHL-recruiting PROTAC, is a landmark achievement. It underscores that with careful optimization of the linker and overall molecular properties, the challenge of oral bioavailability for VHL-based PROTACs can be overcome.

Alternative Degradation Strategies

When evaluating a PROTAC like one containing this compound, it is essential to consider alternative approaches to targeted protein degradation.

Table 2: Comparison with Other PROTAC Linker Types and Degradation Technologies

TechnologyMechanism of ActionAdvantagesDisadvantages
PROTACs with PEG Linkers Utilizes polyethylene glycol chains of varying lengths to connect the two ligands.Increased hydrophilicity and solubility.Can sometimes lead to poor cell permeability and may be more susceptible to metabolism.
PROTACs with Rigid Linkers Incorporates cyclic structures (e.g., piperazine, piperidine) into the linker.Can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity.May be more synthetically challenging and could reduce solubility.
Molecular Glues Small molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation.Typically smaller and may have better drug-like properties than PROTACs.Rational design is challenging, and discovery is often serendipitous.
LYTACs (Lysosome-Targeting Chimeras) Bifunctional molecules that link a target protein to a lysosomal targeting receptor, leading to degradation via the lysosomal pathway.Can target extracellular and membrane proteins, which are inaccessible to PROTACs.Generally larger molecules with potential challenges in cell permeability and synthesis.

Experimental Protocols for In Vivo Validation

The in vivo validation of a PROTAC's efficacy is a multi-faceted process requiring rigorous experimental design.

General In Vivo Efficacy Study in Xenograft Models
  • Cell Culture and Tumor Implantation:

    • Culture cancer cells expressing the target protein under standard conditions.

    • Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Dosing:

    • Randomize mice into vehicle control and treatment groups.

    • Prepare the PROTAC formulation in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO).

    • Administer the PROTAC via the desired route (e.g., intraperitoneal, oral gavage, subcutaneous). The dosing regimen (e.g., daily, twice daily) should be informed by pharmacokinetic studies.

  • Tumor Growth Monitoring:

    • Measure tumor volume using calipers at regular intervals.

    • Monitor animal body weight and overall health.

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specified time points, euthanize the animals and collect tumors and other relevant tissues.

    • Analyze target protein levels using the following methods:

      • Western Blotting: Homogenize tissue samples in lysis buffer containing protease and phosphatase inhibitors. Perform protein quantification, SDS-PAGE, and immunoblotting with antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

      • Immunohistochemistry (IHC): Fix tissue samples in formalin, embed in paraffin, and section. Perform antigen retrieval and stain with an antibody against the target protein to visualize its expression and localization within the tissue.

Pharmacokinetic (PK) Analysis
  • Dosing and Sample Collection:

    • Administer a single dose of the PROTAC to animals (typically mice or rats).

    • Collect blood samples at various time points post-dosing.

    • Process blood to obtain plasma.

  • Bioanalysis:

    • Quantify the concentration of the PROTAC in plasma samples using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism and the experimental workflow for its validation.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds VHL Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invivo In Vivo Validation cluster_analysis Ex Vivo Analysis Xenograft Xenograft Model Establishment Dosing PROTAC Administration Xenograft->Dosing Monitoring Tumor Growth and Health Monitoring Dosing->Monitoring Tissue_Collection Tissue Collection Monitoring->Tissue_Collection PK Pharmacokinetic (PK) Analysis (LC-MS/MS) Tissue_Collection->PK PD Pharmacodynamic (PD) Analysis Tissue_Collection->PD Data_Analysis Data Analysis and Efficacy Determination PK->Data_Analysis Western_Blot Western Blot PD->Western_Blot IHC Immunohistochemistry (IHC) PD->IHC Western_Blot->Data_Analysis IHC->Data_Analysis

Caption: Workflow for in vivo validation of PROTACs.

References

Optimizing Protein Degradation: A Comparative Guide to (S,R,S)-Ahpc-C-NH2 Linker Lengths

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker. The linker is not merely a spacer but a critical determinant of the PROTAC's potency and selectivity, as its length and composition dictate the geometry of the ternary complex formed between the target protein and the E3 ligase.[1] This guide provides a comparative analysis of the degradation efficiency of PROTACs employing (S,R,S)-Ahpc-based linkers of varying alkyl chain lengths, supported by experimental data.

The (S,R,S)-Ahpc (aminohydroxy-pyrrolidine-carboxamide) moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly recruited E3 ligases in PROTAC design.[2][3] By systematically varying the length of the alkyl chain (C) attached to the Ahpc core, researchers can fine-tune the distance between the target protein and the VHL E3 ligase, thereby optimizing the ubiquitination and subsequent degradation of the target.

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action for PROTACs involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Comparative Analysis of Degradation Efficiency

Recent studies have demonstrated the critical impact of linker length on the degradation of specific target proteins. In an investigation into the degradation of FBXO22, a series of PROTACs were synthesized using an (S,R,S)-Ahpc-based VHL ligand connected to an amine via alkyl linkers of varying lengths.[1][4] The results highlight a clear structure-activity relationship, where linkers shorter than a certain length were inactive, and an optimal length was identified for maximal degradation.

PROTAC CompoundLinker MoietyTarget ProteinDC50 (nM)Dmax (%)
AHPC(Me)-C<6-NH2Alkyl Chain < 6 carbonsFBXO22InactiveN/A
AHPC(Me)-C6-NH2Alkyl Chain with 6 carbonsFBXO227799
AHPC(R)-C8-NH2Alkyl Chain with 8 carbonsFBXO22>3000~50

Data sourced from a study on FBXO22 degradation.

The data clearly indicates that a 6-carbon alkyl linker provided the optimal length for degrading FBXO22, achieving a DC50 of 77 nM and nearly complete degradation (Dmax of 99%). In contrast, linkers with fewer than 6 carbons were inactive, and extending the linker to 8 carbons resulted in a significant loss of potency. This "Goldilocks effect," where the linker is neither too short nor too long, is a common theme in PROTAC development and underscores the necessity of empirical linker optimization for each target protein.

Experimental Protocols

To ensure the reproducibility and accuracy of results when comparing the efficacy of different PROTAC linkers, standardized experimental protocols are essential. The following is a detailed methodology for a typical Western blot analysis to quantify PROTAC-induced protein degradation.

Experimental Workflow for Evaluating PROTAC Linker Efficacy

Experimental_Workflow A 1. Cell Culture & Seeding B 2. PROTAC Treatment (Varying concentrations & linker lengths) A->B C 3. Cell Lysis (Harvest cells & extract proteins) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax calculation) G->H

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Detailed Protocol: Western Blot for PROTAC-Induced Degradation

Objective: To quantitatively measure the reduction in the level of a target protein following treatment with PROTACs having different linker lengths.

Materials:

  • Cell culture reagents (media, FBS, antibiotics)

  • The cell line of interest (e.g., Jurkat, HEK293T)

  • PROTAC compounds with varying (S,R,S)-Ahpc-C-NH2 linker lengths

  • Vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations for each PROTAC compound for a predetermined duration (e.g., 5 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, incubate on ice to ensure complete cell lysis, and then scrape the cells.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This is crucial for ensuring equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again to remove unbound secondary antibody.

    • Repeat the blotting process for a loading control protein (e.g., GAPDH) to ensure equal loading across all lanes.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Conclusion

The length of the linker connecting the E3 ligase ligand to the target protein ligand is a critical parameter in PROTAC design. The experimental data for (S,R,S)-Ahpc-C-NH2 linkers demonstrates that there is an optimal alkyl chain length for achieving potent and efficacious protein degradation. Both insufficient and excessive linker lengths can lead to a dramatic reduction in degradation efficiency, likely due to the inability to form a productive ternary complex that facilitates efficient ubiquitination. The provided methodologies offer a robust framework for researchers to systematically evaluate and compare different linker lengths in their own PROTAC development projects, accelerating the discovery of novel and effective protein degraders.

References

A Comparative Guide to Isothermal Titration Calorimetry for Validating (S,R,S)-Ahpc-C1-NH2 Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isothermal Titration Calorimetry (ITC) with alternative biophysical techniques for validating the binding of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc-C1-NH2. The objective is to offer a clear, data-driven perspective to aid in the selection of the most appropriate method for characterizing this critical interaction in the context of PROTAC® (Proteolysis Targeting Chimera) development.

Introduction to this compound and its Significance

This compound is a derivative of the potent VHL ligand VH032.[1][2] VHL is a key E3 ubiquitin ligase recruited by PROTACs to induce the degradation of specific target proteins.[3][4] The accurate characterization of the binding affinity and thermodynamics between the VHL ligand and the VHL protein is paramount for the design and optimization of effective PROTAC® molecules.[4] Isothermal Titration Calorimetry stands out as a gold standard technique for this purpose, providing a complete thermodynamic profile of the binding interaction in a single experiment.

Isothermal Titration Calorimetry (ITC) for Binding Validation

ITC directly measures the heat released or absorbed during a biomolecular binding event. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

Experimental Protocol: Isothermal Titration Calorimetry

A typical ITC experiment for validating the binding of this compound to the VHL protein would involve the following steps:

  • Sample Preparation:

    • The VHL protein is expressed and purified to homogeneity.

    • This compound is synthesized and purified.

    • Both the protein and the ligand are extensively dialyzed against the same buffer to minimize heats of dilution.

  • Concentration Determination:

    • Accurate concentration of both the VHL protein and this compound is determined using reliable methods such as UV-Vis spectroscopy or amino acid analysis.

  • ITC Instrument Setup:

    • The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.

    • The sample cell is loaded with the VHL protein solution (typically in the low micromolar range).

    • The injection syringe is filled with the this compound solution (typically 10-20 fold higher concentration than the protein).

  • Titration:

    • A series of small, precise injections of the this compound solution are made into the sample cell containing the VHL protein.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to generate a binding isotherm.

    • The isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Comparison of Binding Validation Techniques

While ITC provides a wealth of information, other techniques can also be employed to validate ligand binding. The following table compares ITC with three common alternatives: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Microscale Thermophoresis (MST).

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Measures heat change upon binding in solution.Measures changes in refractive index upon binding to a sensor surface.Measures interference pattern changes of light reflected from a biosensor tip.Measures the movement of molecules in a microscopic temperature gradient.
Primary Data Output Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).Association rate (ka), Dissociation rate (kd), Binding Affinity (Kd).Association rate (ka), Dissociation rate (kd), Binding Affinity (Kd).Binding Affinity (Kd).
Labeling Requirement Label-free.Label-free, but one interactant is immobilized.Label-free, but one interactant is immobilized.Requires fluorescent labeling of one interactant.
Throughput Low to medium.Medium to high.High.High.
Sample Consumption High.Low to medium.Low.Very low.
Information Content Thermodynamic and affinity data.Kinetic and affinity data.Kinetic and affinity data.Affinity data.

Quantitative Data Comparison (Illustrative)

As specific ITC data for this compound is not publicly available, the following table presents the binding affinity of the parent VHL ligand, VH032, as determined by ITC, and illustrates how data from other techniques might compare.

LigandTechniqueBinding Affinity (Kd)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)
VH032 ITC 185 ± 7 nM ~1Not ReportedNot Reported
This compoundITC (Hypothetical)Expected in nM range~1To be determinedTo be determined
This compoundSPR (Hypothetical)Expected in nM rangeNot DeterminedNot DeterminedNot Determined
This compoundBLI (Hypothetical)Expected in nM rangeNot DeterminedNot DeterminedNot Determined
This compoundMST (Hypothetical)Expected in nM rangeNot DeterminedNot DeterminedNot Determined

Note: The thermodynamic parameters (ΔH and ΔS) are unique to ITC and provide crucial insights into the driving forces of the binding interaction.

Visualizing the Workflow and Signaling Context

To better understand the experimental process and the biological context, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis VHL Purified VHL Protein Dialysis Buffer Exchange (Dialysis) VHL->Dialysis Ligand This compound Ligand->Dialysis Cell Sample Cell (VHL) Dialysis->Cell Syringe Syringe (Ligand) Dialysis->Syringe Titration Titration Syringe->Titration Titration->Cell Isotherm Binding Isotherm Titration->Isotherm Fitting Model Fitting Isotherm->Fitting Results Kd, n, ΔH, ΔS Fitting->Results

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

PROTAC_Signaling PROTAC This compound based PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary VHL->Ternary Target->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

Isothermal Titration Calorimetry provides an unparalleled level of detail for characterizing the binding of this compound to the VHL E3 ligase. Its ability to directly measure all thermodynamic parameters in a label-free, in-solution format makes it the gold standard for validating such interactions. While alternative techniques like SPR, BLI, and MST offer advantages in terms of throughput and sample consumption, they do not provide the same depth of thermodynamic information. For a thorough understanding of the molecular driving forces essential for rational PROTAC® design, ITC is the recommended methodology. The choice of technique will ultimately depend on the specific research question, available resources, and desired throughput.

References

Safety Operating Guide

Navigating the Disposal of (S,R,S)-Ahpc-C1-NH2: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle (S,R,S)-Ahpc-C1-NH2 with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as a hazardous chemical waste and to entrust its disposal to a licensed waste disposal company. Do not dispose of this compound down the drain or in regular trash receptacles.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, compatible, and sealable waste container as "Hazardous Waste: this compound".

  • Ensure the container is made of a material that will not react with the chemical.

  • Crucially, do not mix this compound waste with other incompatible chemical wastes to prevent unforeseen reactions.

2. Waste Accumulation and Storage:

  • Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area (SAA) within the laboratory.

  • This area should be under the direct control of laboratory personnel and situated away from general laboratory traffic.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Ensure the exterior of the container remains clean and free of contamination.

3. Spill and Contamination Management:

  • In the event of a spill, avoid creating dust.

  • Carefully sweep up the solid material and place it into the designated hazardous waste container.

  • Any materials used for cleaning the spill, such as absorbent pads or paper towels, should also be disposed of as hazardous waste in the same container.

  • Contaminated labware, such as pipette tips and glassware, should be collected in a puncture-proof container labeled as hazardous waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a pickup for the hazardous waste.

  • Provide the EHS department with accurate information regarding the waste, including its name and quantity.

5. Record Keeping:

  • Maintain a detailed log of the accumulated this compound waste, documenting the date and amount generated.

  • Retain all documentation related to the waste disposal for regulatory compliance.

Quantitative Data Summary

For clarity and easy comparison, all quantitative data related to the handling and disposal of chemical waste, based on general guidelines, are summarized below.

ParameterGuidelineSource
pH of Aqueous Solutions for Drain Disposal Between 6.0 and 9.0 (Note: this compound should not be drain disposed)
Satellite Accumulation Area (SAA) Maximum Volume Up to 55 gallons of hazardous waste
SAA Maximum Acutely Toxic Waste Up to 1 quart of liquid or 1 kilogram of solid "P-list" waste
Container Headspace Leave at least 10% of the container volume as headspace to allow for expansion.
SAA Storage Time Limit Partially filled containers may remain in an SAA for up to one year.
Full Container Removal Full containers must be removed from the SAA within three days.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the recommended procedure is based on standard laboratory practices for chemical waste management. The core of this protocol is the principle of waste segregation and containment, followed by professional disposal.

Methodology for Segregated Waste Collection:

  • Preparation: Designate a specific, well-ventilated area within the laboratory as the Satellite Accumulation Area. Procure appropriate, chemically resistant, and sealable containers for solid waste.

  • Labeling: Immediately upon designating a container for this compound waste, affix a "Hazardous Waste" label. Fill in the chemical name and any known hazards.

  • Collection: During research activities, deposit all waste materials containing this compound, including contaminated consumables, directly into the labeled container.

  • Closure: Ensure the container is securely sealed after each addition of waste to prevent the release of dust or vapors.

  • Monitoring: Regularly inspect the SAA to ensure containers are not leaking and are properly labeled. Track the amount of waste accumulated.

  • Disposal Request: Once the container is full or the project is complete, follow institutional procedures to request a waste pickup from the EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place Waste in a Labeled, Compatible, and Sealed Container B->C D Is the waste from a spill? C->D E Collect Spill Debris and Contaminated Materials D->E Yes F Store Container in Designated Satellite Accumulation Area (SAA) D->F No E->F G Is the container full? F->G G->F No H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H Yes I Maintain Disposal Records H->I J End: Compliant Disposal I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (S,R,S)-Ahpc-C1-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S,R,S)-Ahpc-C1-NH2, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology. Adherence to these procedures is vital for ensuring laboratory safety and maintaining compound integrity.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment should be worn at all times.

Core PPE Requirements:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any tears or punctures before use and change them immediately if contaminated.

  • Protective Clothing: A standard laboratory coat is required to protect street clothing and skin from potential contamination.

  • Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator is necessary to prevent inhalation.

For detailed safety information, always refer to the product-specific Safety Data Sheet (SDS). A general SDS for chemical reagents from suppliers like Sigma-Aldrich outlines standard precautions, including avoiding contact with skin and eyes, and preventing inhalation and ingestion.[1]

Operational Plan: Handling and Storage

Proper handling and storage are critical for maintaining the stability and purity of this compound. This compound is typically supplied as a hydrochloride salt and is intended for research use only.

Storage Conditions:

The compound's stability is dependent on the storage temperature. For optimal shelf-life, adhere to the following storage guidelines:

Storage ConditionDurationNotes
-80°C6 monthsRecommended for long-term storage.
-20°C1 monthSuitable for short-term storage.

Data sourced from MedChemExpress product information for this compound hydrochloride.[2][3]

Handling Procedures:

  • Preparation: Before handling, ensure the availability and proper functioning of all necessary PPE and engineering controls (e.g., chemical fume hood).

  • Environment: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Dispensing: When weighing or transferring the solid compound, take care to avoid generating dust.

  • Solution Preparation: If preparing a stock solution, it is often dissolved in a solvent such as DMSO or water.[4] For aqueous solutions, it may be recommended to sterilize by filtering through a 0.22 μm filter.[5]

  • Cross-Contamination: Use dedicated laboratory equipment and utensils to prevent cross-contamination.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.

Disposal Steps:

  • Segregation: Segregate waste containing this compound from other laboratory waste.

  • Containment: Place contaminated materials (e.g., pipette tips, gloves, empty vials) into a designated and clearly labeled chemical waste container.

  • Liquid Waste: Collect any liquid waste in a sealed, properly labeled container.

  • Decontamination: Decontaminate work surfaces and equipment after handling the compound.

  • Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office.

Experimental Workflow

The following diagram illustrates a typical workflow for handling and preparing a stock solution of this compound.

G cluster_prep Preparation cluster_handling Compound Handling cluster_storage_disposal Storage & Disposal start Start ppe Don PPE: Lab Coat, Gloves, Goggles start->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve disposal Dispose of Waste weigh->disposal storage Store Solution at -20°C or -80°C dissolve->storage dissolve->disposal end End storage->end

Caption: Workflow for Safe Handling and Preparation of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。